molecular formula C20H25N3O2 B610454 RG2833 CAS No. 1215493-56-3

RG2833

Número de catálogo: B610454
Número CAS: 1215493-56-3
Peso molecular: 339.4 g/mol
Clave InChI: VOPDXHFYDJAYNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a histone deacetylase inhibitor;  structure in first source
structure in first source

Propiedades

IUPAC Name

N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-10-12-16(13-11-15)20(25)22-14-6-2-3-9-19(24)23-18-8-5-4-7-17(18)21/h4-5,7-8,10-13H,2-3,6,9,14,21H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPDXHFYDJAYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCCCC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153300
Record name RG-2833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215493-56-3
Record name RG-2833
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215493563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RG-2833
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16955
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RG-2833
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RG-2833
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17V14R89EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of RG2833: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Selective HDAC Inhibitor RG2833 (RGFP109) for Drug Development Professionals

Introduction

This compound, also known as RGFP109, is a brain-penetrant small molecule that selectively inhibits Class I histone deacetylases (HDACs), with a primary focus on HDAC1 and HDAC3.[1][2][3] This targeted epigenetic modulation has positioned this compound as a promising therapeutic candidate for a range of debilitating neurological disorders and certain cancers. Its mechanism of action centers on the reversal of aberrant gene silencing, a hallmark of various disease states. This technical guide provides a comprehensive overview of the molecular action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its core pathways and experimental workflows.

Core Mechanism of Action: Reversal of Epigenetic Silencing

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC3 enzymes.[1][2][3] In normal cellular function, HDACs play a crucial role in gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[4]

In several pathological conditions, the overexpression or aberrant activity of HDACs leads to the inappropriate silencing of critical genes. This compound intervenes in this process by binding to the active site of HDAC1 and HDAC3, preventing them from deacetylating histones. The resulting hyperacetylation of histones leads to a more relaxed, open chromatin conformation (euchromatin), which facilitates the transcription of previously silenced genes.[4]

A key therapeutic target of this compound is the FXN gene, which is silenced in Friedreich's ataxia (FRDA). By inhibiting HDACs, this compound has been shown to increase histone acetylation at the FXN locus, leading to a dose-dependent increase in frataxin (FXN) mRNA and protein levels.[4][5] This restoration of frataxin expression is the foundation of its therapeutic potential in FRDA.

Beyond FRDA, the ability of this compound to modulate gene expression has been explored in other neurological and oncological contexts. In Alzheimer's disease models, this compound has been shown to upregulate genes involved in synaptic plasticity and memory consolidation.[5][6] In cancer cell lines, such as malignant melanoma and diffuse intrinsic pontine glioma (DIPG), this compound induces cell growth arrest and apoptosis by altering the expression of genes involved in cell cycle control and survival pathways.[4][7]

Signaling Pathway and Molecular Interactions

The signaling pathway initiated by this compound is a direct consequence of its enzymatic inhibition. The process can be visualized as a cascade of molecular events leading to altered gene expression and subsequent cellular responses.

RG2833_Mechanism_of_Action Mechanism of Action of this compound cluster_epigenetic Epigenetic Regulation This compound This compound (RGFP109) HDAC1_3 HDAC1 / HDAC3 This compound->HDAC1_3 Inhibits Histones Histone Proteins HDAC1_3->Histones Acts on Acetylated_Histones Increased Histone Acetylation Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Deacetylation Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Gene_Silencing Gene Silencing Chromatin->Gene_Silencing Gene_Expression Gene Transcription Open_Chromatin->Gene_Expression FXN_Gene e.g., FXN Gene Transcription Gene_Expression->FXN_Gene Plasticity_Genes e.g., Synaptic Plasticity Genes Gene_Expression->Plasticity_Genes Tumor_Suppressor_Genes e.g., Tumor Suppressor Genes Gene_Expression->Tumor_Suppressor_Genes Therapeutic_Effects Therapeutic Outcomes FXN_Gene->Therapeutic_Effects Plasticity_Genes->Therapeutic_Effects Tumor_Suppressor_Genes->Therapeutic_Effects HDAC_Assay_Workflow HDAC Activity Assay Workflow start Start prepare_reagents Prepare Reagents: - HDAC1/3 Enzyme - Fluorogenic Substrate - this compound dilutions start->prepare_reagents incubation Incubate Enzyme, Substrate, and this compound prepare_reagents->incubation add_developer Add Developer Solution incubation->add_developer measure_fluorescence Measure Fluorescence (Ex/Em ~355/460 nm) add_developer->measure_fluorescence data_analysis Data Analysis: Calculate IC50 values measure_fluorescence->data_analysis end End data_analysis->end qPCR_Workflow FXN mRNA qPCR Workflow start Start cell_culture Culture FRDA patient-derived cells (e.g., fibroblasts, PBMCs) start->cell_culture treat_cells Treat cells with this compound or vehicle control cell_culture->treat_cells isolate_rna Isolate Total RNA treat_cells->isolate_rna cDNA_synthesis Reverse Transcription to cDNA isolate_rna->cDNA_synthesis qPCR_reaction Perform qPCR with primers for FXN and a housekeeping gene cDNA_synthesis->qPCR_reaction analyze_data Analyze Ct values and calculate fold change (ΔΔCt method) qPCR_reaction->analyze_data end End analyze_data->end

References

RG2833: A Technical Guide to a Selective HDAC1 and HDAC3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG2833 (also known as RGFP109) is a potent, brain-penetrant small molecule inhibitor of histone deacetylases (HDACs) with marked selectivity for HDAC1 and HDAC3.[1] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. The information presented is intended to serve as a resource for researchers investigating the therapeutic potential of this compound in neurodegenerative disorders, such as Friedreich's Ataxia, and oncology.[2][3]

Core Properties and Mechanism of Action

This compound is a member of the pimelic diphenylamide class of HDAC inhibitors.[4] Its primary mechanism of action involves the inhibition of Class I HDACs, specifically HDAC1 and HDAC3, which are crucial enzymes in the epigenetic regulation of gene expression.[2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure.[5] This "open" chromatin state allows for the transcriptional activation of genes that may have been silenced.[6]

One of the most well-documented effects of this compound is its ability to increase the expression of the frataxin (FXN) gene, which is silenced in Friedreich's Ataxia due to a GAA repeat expansion.[4][7] By promoting histone acetylation at the FXN locus, this compound restores frataxin mRNA and protein levels.[5][8]

Signaling Pathway: this compound Mechanism in Friedreich's Ataxia

RG2833_Mechanism Mechanism of this compound in Friedreich's Ataxia cluster_gene FXN Gene cluster_intervention Therapeutic Intervention cluster_effect Cellular Effect GAA_Repeat GAA Repeat Expansion Heterochromatin Heterochromatin Formation (Histone Deacetylation) GAA_Repeat->Heterochromatin leads to FXN_Gene FXN Gene Silencing Heterochromatin->FXN_Gene causes This compound This compound HDAC1_3 HDAC1 & HDAC3 This compound->HDAC1_3 inhibits Histone_Acetylation Increased Histone Acetylation This compound->Histone_Acetylation promotes HDAC1_3->Heterochromatin maintains FXN_Expression FXN Gene Expression (mRNA & Protein) Histone_Acetylation->FXN_Expression reactivates

Caption: Mechanism of this compound in restoring FXN gene expression.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound
TargetAssay TypeValueReference(s)
HDAC1IC50 (Cell-free)60 nM[1][4]
HDAC3IC50 (Cell-free)50 nM[1][4]
HDAC1Ki32 nM[1][4][9]
HDAC3Ki5 nM[1][4][9]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity of this compound
Cell Type/ModelAssayConcentration RangeEffectReference(s)
Friedreich's Ataxia (FRDA) Patient PBMCsFrataxin mRNA Upregulation1 - 10 µMDose-dependent increase in FXN mRNA levels.[4][8]
Friedreich's Ataxia (FRDA) Patient PBMCsFrataxin Protein Upregulation1 - 10 µMIncrease in frataxin protein levels.[4]
Diffuse Intrinsic Pontine Glioma (DIPG) Cell LinesCell Proliferation Suppression (MTS Assay)5 - 10 µMSignificant suppression of cell proliferation.[3]
Diffuse Intrinsic Pontine Glioma (DIPG) Cell LinesApoptosis Induction8 - 10 µMInduction of apoptosis measured by cPARP and cleaved caspase 3.[3]
KIKI Mouse Model (FRDA)In vivo Frataxin Upregulation150 mg/kgCorrection of frataxin deficiency in brain and heart.[1][10]
YG8R FRDA Mouse ModelIn vivo Frataxin Upregulation100 mg/kg (s.c.)Increased frataxin protein expression in the brain.[1]

PBMCs: Peripheral Blood Mononuclear Cells. s.c.: subcutaneous.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock and Working Solutions
  • In Vitro Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).[10][11] Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • In Vitro Working Solutions: For cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations (e.g., 1 to 10 µM).[4] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • In Vivo Formulation: For administration in animal models, this compound can be formulated in various vehicles. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1][9] For example, a solution can be prepared by sequentially adding 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Sonication or gentle warming may be required to ensure complete dissolution.[9]

Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and is suitable for determining the IC50 of this compound against specific HDAC enzymes.

HDAC_Assay_Workflow HDAC Activity Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant HDAC1/3 Enzyme - this compound Serial Dilutions - Assay Buffer - Fluorogenic Substrate Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Assay Buffer - Add HDAC Enzyme - Add this compound or Vehicle (DMSO) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction: Add Fluorogenic HDAC Substrate Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30-60 min Add_Substrate->Incubation Stop_Reaction Stop Reaction: Add Developer Solution (contains a protease and a broad-spectrum HDACi like TSA) Incubation->Stop_Reaction Final_Incubation Incubate at RT for 15 min Stop_Reaction->Final_Incubation Read_Fluorescence Read Fluorescence (Ex: 350-380 nm, Em: 440-460 nm) Final_Incubation->Read_Fluorescence Analyze_Data Analyze Data: - Plot Fluorescence vs. [this compound] - Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorometric HDAC activity assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 1 nM to 10 µM).

  • Reaction Setup: In a 96-well microplate, add the assay buffer, the recombinant HDAC1 or HDAC3 enzyme, and the diluted this compound or vehicle control (DMSO).

  • Enzyme Reaction: Pre-incubate the plate at 37°C for 10-15 minutes. Initiate the deacetylase reaction by adding a fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a quenched fluorescent group). Incubate at 37°C for 30-60 minutes.

  • Signal Development: Stop the reaction by adding a developer solution. This solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent group, and a strong HDAC inhibitor like Trichostatin A to prevent further deacetylation. Incubate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot for Frataxin and Histone Acetylation

Methodology:

  • Cell Lysis: After treating cells (e.g., FRDA patient-derived fibroblasts or PBMCs) with this compound for the desired time (e.g., 72 hours for frataxin protein), harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on a 4-12% Bis-Tris polyacrylamide gel.[7][12] Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody overnight at 4°C. Examples include:

      • Anti-Frataxin antibody (e.g., diluted 1:1,000).[7][12]

      • Anti-acetyl-Histone H3 or H4 antibody.

      • Anti-total Histone H3 or a loading control like β-actin or GAPDH.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP diluted 1:7,500) for 1 hour at room temperature.[7][12]

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Frataxin mRNA

Methodology:

  • Cell Treatment and RNA Isolation: Treat FRDA patient-derived cells with this compound (e.g., 1-10 µM) for a specified period (e.g., 48 hours).[4] Isolate total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA (e.g., 50 ng) using a reverse transcriptase kit.[4]

  • Real-Time PCR: Perform real-time PCR using a TaqMan Gene Expression Assay for human FXN (e.g., Hs00175940_m1) and an endogenous control gene (e.g., GAPDH).[4] The reaction mixture typically includes the cDNA template, TaqMan master mix, and the specific gene expression assays.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in FXN mRNA expression in this compound-treated samples compared to vehicle-treated controls.

Cell Viability/Proliferation (MTT/MTS) Assay

This assay is used to assess the effect of this compound on cell viability and proliferation, particularly in cancer cell lines.

MTT_Assay_Workflow MTT/MTS Cell Viability Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Allow Adhesion) Seed_Cells->Incubate_24h Add_this compound Treat Cells with Serial Dilutions of this compound Incubate_24h->Add_this compound Incubate_Treatment Incubate for 24-72h Add_this compound->Incubate_Treatment Add_MTT Add MTT/MTS Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO for MTT) (Not needed for MTS) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm for MTT) Solubilize->Read_Absorbance Analyze_Data Analyze Data: - Plot Absorbance vs. [this compound] - Calculate IC50/EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an MTT/MTS cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only wells as a control.

  • MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours at 37°C.[13] Live cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the drug concentration to determine the IC50 value.

Conclusion

This compound is a well-characterized, selective inhibitor of HDAC1 and HDAC3 with significant preclinical evidence supporting its therapeutic potential, particularly in Friedreich's Ataxia. Its ability to cross the blood-brain barrier and modulate gene expression makes it a valuable tool for research in neurodegenerative diseases and oncology. The data and protocols provided in this guide offer a foundational resource for scientists and researchers aiming to further investigate the biological activities and therapeutic applications of this compound.

References

Investigating the Brain-Penetrant Properties of RG2833: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG2833 (also known as RGFP109) is a potent and selective, brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC3. Its ability to cross the blood-brain barrier positions it as a promising therapeutic candidate for a range of neurological disorders, including Friedreich's ataxia, Parkinson's disease, Alzheimer's disease, and diffuse intrinsic pontine glioma (DIPG). This technical guide provides a comprehensive overview of the brain-penetrant properties of this compound, detailing its pharmacokinetic profile, mechanism of action, and the experimental methodologies used to characterize its central nervous system (CNS) activity.

Introduction

The development of effective CNS-targeted therapeutics is a significant challenge in drug discovery, primarily due to the restrictive nature of the blood-brain barrier (BBB). This compound is a small molecule designed to overcome this obstacle. As an HDAC inhibitor, it modulates gene expression through epigenetic mechanisms, offering a novel approach to treating diseases with a neurological component. This document synthesizes available data on this compound's ability to penetrate the brain and exert its therapeutic effects.

Pharmacokinetic Properties and Brain Penetration

This compound exhibits favorable pharmacokinetic properties that facilitate its entry into the CNS. It is orally bioavailable and has demonstrated the ability to achieve therapeutic concentrations in the brain.[1][2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from preclinical studies.

Parameter Value Species Administration Route Reference
Oral Bioavailability25%MouseOral[4]
Peak Plasma Concentration (Cmax)0.8 µg/mLMouseOral[4]
Time to Peak Plasma Concentration (Tmax)1 hourMouseOral[4]
Terminal Half-life (t1/2)4–6 hoursMouseOral[4]
Plasma Protein Binding>90%Mouse-[4]
Brain/Plasma Concentration Ratio0.6–0.8MouseOral[4]
Maximum Plasma Concentration (Cmax) in Clinical Trials32 µMHuman-[5][6]
In Vitro Inhibitory Activity
Target IC50 Ki Assay Type Reference
HDAC160 nM32 nMCell-free[1][4][7]
HDAC350 nM5 nMCell-free[1][4][7]

Mechanism of Action in the CNS

This compound's therapeutic potential in neurological disorders stems from its inhibition of HDAC1 and HDAC3. This inhibition leads to an increase in histone acetylation, altering chromatin structure and promoting the transcription of specific genes.

Upregulation of Frataxin

In the context of Friedreich's ataxia, this compound has been shown to upregulate the expression of the frataxin (FXN) gene.[4] This is significant as Friedreich's ataxia is caused by a deficiency in the frataxin protein. The proposed mechanism involves the inhibition of HDACs at the FXN gene promoter, leading to increased histone acetylation and subsequent gene transcription.

This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates FXN_Gene FXN Gene Histones->FXN_Gene Represses Transcription Frataxin_mRNA Frataxin mRNA FXN_Gene->Frataxin_mRNA Transcription Frataxin_Protein Frataxin Protein Frataxin_mRNA->Frataxin_Protein Translation Mitochondrial_Function Improved Mitochondrial Function Frataxin_Protein->Mitochondrial_Function

This compound signaling pathway for Frataxin upregulation.
Modulation of the NFĸB Pathway

In glioblastoma and DIPG, this compound has been found to downregulate the NFĸB pathway.[5][6][8] This pathway is often upregulated in these cancers and contributes to tumorigenesis. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell proliferation in cancer cells.[6][8]

This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits p65_acetylation p65 Acetylation HDAC1_3->p65_acetylation Modulates NFkB_Pathway NFĸB Pathway p65_acetylation->NFkB_Pathway Downregulates Pro_survival_genes Pro-survival Genes (BCL2, BCL-xL, XIAP) NFkB_Pathway->Pro_survival_genes Decreased Expression Apoptosis Apoptosis Pro_survival_genes->Apoptosis Induces

This compound-mediated downregulation of the NFĸB pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental workflows for assessing the brain-penetrant properties of a compound like this compound.

In Vivo Pharmacokinetic Studies

These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the BBB.

cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Dosing Administer this compound to Animal Models (e.g., Mice) (Oral or SC) Blood_Collection Collect Blood Samples at Multiple Time Points Dosing->Blood_Collection Brain_Collection Collect Brain Tissue at Multiple Time Points Dosing->Brain_Collection Plasma_Separation Separate Plasma from Blood Blood_Collection->Plasma_Separation Brain_Homogenization Homogenize Brain Tissue Brain_Collection->Brain_Homogenization LC_MS_MS Quantify this compound Concentration (LC-MS/MS) Plasma_Separation->LC_MS_MS Brain_Homogenization->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis BP_Ratio Calculate Brain/Plasma Ratio LC_MS_MS->BP_Ratio

Workflow for in vivo pharmacokinetic analysis of this compound.

Protocol:

  • Animal Models: Studies have utilized various animal models, including KIKI mice and YG8R mice for Friedreich's ataxia, and TgF344-AD rats for Alzheimer's disease.[2][4][9]

  • Dosing: this compound is administered to the animals, typically via oral gavage or subcutaneous injection, at various doses.[4][7] For example, oral administration of 10 mg/kg daily for 4 weeks was used in YG8R mice.[4] In other studies, subcutaneous injections of 100 mg/kg or 150 mg/kg were used.[7]

  • Sample Collection: At predetermined time points following administration, blood and brain tissue samples are collected.

  • Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.

  • Quantification: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including the brain-to-plasma concentration ratio.

In Vitro and In Vivo Efficacy Studies

These experiments are designed to assess the biological activity of this compound in relevant cellular and animal models.

In Vitro:

  • Cell Lines: Peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients and various DIPG cell lines (e.g., HSJD007, JHH-DIPG1) have been used.[1][8][10]

  • Assays:

    • HDAC Inhibition: Cell-free assays are used to determine the IC50 and Ki values for HDAC1 and HDAC3.[1][4][7]

    • Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure changes in frataxin mRNA levels.[1][10]

    • Protein Analysis: Western blotting is employed to detect levels of frataxin protein, acetylated histones, and proteins in the NFĸB pathway (e.g., p65, BCL2, BCL-xL, XIAP).[8]

    • Cell Viability/Proliferation: Assays such as the MTS assay are used to assess the cytotoxic effects of this compound on cancer cell lines.[8]

    • Apoptosis Assays: Cleaved PARP and cleaved caspase 3 levels are measured by Western blot and immunofluorescence to detect apoptosis.[6][8]

In Vivo:

  • Animal Models: As mentioned previously, various transgenic and disease-model animals are utilized.

  • Behavioral Tests: In models of neurodegenerative diseases, behavioral tests such as the rotarod test (for motor coordination) and spatial memory tests are conducted to assess functional improvement.[2][4]

  • Histological Analysis: Brain and other tissues are collected for histological examination to assess changes in neuronal pathology and protein expression (e.g., frataxin).[4]

  • Enzyme Activity Assays: Aconitase enzyme activity in the brain can be measured as a marker of mitochondrial function.[4]

Conclusion

This compound is a promising brain-penetrant HDAC inhibitor with a well-characterized pharmacokinetic profile that supports its development for various neurological disorders. Its ability to cross the blood-brain barrier and modulate key disease-related pathways, such as frataxin upregulation and NFĸB pathway downregulation, has been demonstrated in numerous preclinical studies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other CNS-targeted therapeutics. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human patients.

References

The Potential of RG2833 in Neurodegenerative Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RG2833 (also known as RGFP109) is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), with high selectivity for HDAC1 and HDAC3. Originally developed as a therapeutic candidate for Friedreich's Ataxia (FA) by targeting the epigenetic silencing of the frataxin (FXN) gene, its mechanism of action holds significant promise for a broader range of neurodegenerative disorders. By modulating histone acetylation, this compound influences the transcription of key genes involved in neuronal survival, synaptic plasticity, and memory consolidation. This technical guide provides an in-depth overview of this compound, consolidating preclinical and early clinical data, detailing experimental protocols for its evaluation, and visualizing its core mechanisms of action.

Core Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC3. These enzymes are responsible for removing acetyl groups from lysine residues on histone tails. This deacetylation leads to chromatin compaction and transcriptional repression. By inhibiting HDAC1 and HDAC3, this compound promotes a state of histone hyperacetylation, resulting in a more relaxed chromatin structure (euchromatin) that is accessible to transcription factors, thereby reactivating the expression of silenced genes critical for neuronal function and health.[1][2]

In Friedreich's Ataxia, this mechanism directly counteracts the GAA repeat expansion-induced heterochromatin formation in the FXN gene, leading to increased frataxin mRNA and protein levels.[3][4] In other neurodegenerative contexts, such as Alzheimer's and Huntington's disease, the therapeutic potential lies in its ability to upregulate genes essential for cognitive processes and neuronal survival.[5][6]

cluster_0 Cell Nucleus cluster_1 Chromatin State cluster_2 Transcriptional Regulation This compound This compound HDAC1_3 HDAC1 / HDAC3 This compound->HDAC1_3 Inhibition Histones_B Acetylated Histones Histones_A Histones Acetyl_Groups Acetyl Groups Histones_A->Acetyl_Groups HATs Heterochromatin Condensed Chromatin (Heterochromatin) Histones_A->Heterochromatin Leads to Acetyl_Groups->Histones_B Histones_B->Histones_A HDAC1/3 Euchromatin Relaxed Chromatin (Euchromatin) Histones_B->Euchromatin Leads to Gene_Expression Target Gene Expression (e.g., FXN, Arc, Egr1) Euchromatin->Gene_Expression Enables Heterochromatin->Gene_Expression Silences

Caption: Core epigenetic mechanism of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound across various preclinical studies.

Table 1: In Vitro Efficacy and Potency
ParameterTargetValueCell-free/Cell-basedReference
IC₅₀ HDAC160 nMCell-free[4][7][8][9]
HDAC350 nMCell-free[4][7][8][9]
Kᵢ HDAC15.4 nM - 32 nMCell-free[7][8][9]
HDAC35 nM - 7.8 nMCell-free[7][8][9]
Effective Conc. Frataxin Upregulation1 - 10 µMFA Patient Cells[7][8]
Effective Conc. Cell Growth Inhibition5 - 10 µMDIPG Glioma Cells[5][10]

Note: Discrepancies in reported Kᵢ values exist across different suppliers and studies.

Table 2: In Vivo Administration and Observations
Animal ModelDiseaseDosageAdministrationKey OutcomesReference
KIKI Mouse Friedreich's Ataxia150 mg/kgSingle s.c. injectionCorrected frataxin deficiency in brain and heart.[7][9]
YG8R Mouse Friedreich's Ataxia100 mg/kgChronic s.c. dosingImproved motor coordination; increased brain frataxin.[7][8]
TgF344-AD Rat Alzheimer's Disease~30 mg/kg/dayOral (in chow)Improved spatial memory in females; upregulated synaptic plasticity genes.[5][11][12]
MPTP Marmoset Parkinson's Disease30 mg/kg/dayOral (p.o.) for 6 daysReduced L-DOPA-induced dyskinesia.[7][8]
DIPG Flank Tumor GliomaNot specifiedNot specifiedSuppressed tumor growth.[13][14]
Table 3: Human Clinical Trial Data (Phase 1)
ParameterPopulationValueNotesReference
Cₘₐₓ (plasma) Healthy Volunteers / FA Patients32 µMData from early clinical trials.[5][10][14]
Safety Friedreich's Ataxia PatientsWell-toleratedPhase 1 study conducted 2012-2014.[15]
Efficacy Signal Friedreich's Ataxia PatientsIncreased frataxin levelsObserved in Phase 1 study.[15]

Key Signaling Pathways

Beyond its primary epigenetic role, this compound has been shown to modulate specific signaling pathways relevant to cell survival and inflammation, notably the NF-κB pathway.

NF-κB Pathway Modulation

In glioma models, this compound treatment leads to the downregulation of the NF-κB pathway.[5][10] This is achieved through the inhibition of HDAC3. HDAC3 is known to deacetylate the p65/RelA subunit of the NF-κB complex. Deacetylation is a required step for p65/RelA to bind to its inhibitor, IκBα, which leads to the nuclear export and termination of the NF-κB signal. By inhibiting HDAC3, this compound promotes a state of p65 hyperacetylation. This acetylated p65 has impaired binding to IκBα, leading to decreased expression of pro-survival NF-κB target genes such as BCL2, BCL-xL, and XIAP.[5][13][14]

cluster_0 Cytoplasm cluster_1 Nucleus p65_p50_IkB p65/p50-IκBα (Inactive Complex) p65_p50 p65/p50 p65_p50_IkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Stimulus Inflammatory Stimulus (e.g., TNFα) Stimulus->p65_p50_IkB Activates IKK p65_p50_nuc->p65_p50_IkB Export p65_acetylated Acetylated p65/p50 p65_p50_nuc->p65_acetylated p300/CBP (Acetylation) Target_Genes Pro-survival Genes (BCL2, BCL-xL, XIAP) p65_p50_nuc->Target_Genes Promotes Transcription IkBa_nuc Newly synthesized IκBα p65_p50_nuc->IkBa_nuc Binding & Nuclear Export (Signal Termination) p65_acetylated->p65_p50_nuc Deacetylation p65_acetylated->IkBa_nuc Impaired Binding (Sustained Signal) HDAC3 HDAC3 This compound This compound This compound->HDAC3 Inhibition

Caption: this compound-mediated inhibition of the NF-κB pathway.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of findings. Below are representative protocols for key assays used to characterize this compound.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol is designed to measure the inhibitory activity of this compound on HDAC enzymes using a fluorogenic substrate.

Materials:

  • Recombinant human HDAC1 or HDAC3 enzyme

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • This compound stock solution (in DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in HDAC Assay Buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Enzyme Preparation: Dilute the HDAC enzyme stock to the desired working concentration in ice-cold HDAC Assay Buffer.

  • Reaction Setup: To each well of the 96-well plate, add:

    • 25 µL of HDAC Assay Buffer

    • 25 µL of diluted this compound or vehicle control

    • 50 µL of diluted HDAC enzyme (or buffer for "no enzyme" control).

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 50 µL of Developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore (AMC).

  • Final Incubation: Incubate for an additional 15 minutes at 37°C.

  • Measurement: Read the fluorescence on a plate reader.

  • Data Analysis: Subtract the "no enzyme" background fluorescence from all other readings. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Frataxin Upregulation in Cell Culture

This protocol assesses the ability of this compound to increase frataxin protein levels in a relevant cell model, such as patient-derived fibroblasts or iPSC-derived neurons.

Materials:

  • FA patient-derived cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibodies: Anti-Frataxin, Anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 48-72 hours).

  • Cell Lysis: Wash cells with cold PBS, then add cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-frataxin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Re-probe the blot with an anti-GAPDH antibody as a loading control. Quantify band intensities using densitometry software and normalize frataxin levels to the loading control.

Experimental and Logical Workflows

Visualizing the workflow for drug evaluation provides a clear roadmap for research and development.

cluster_0 In Vitro / Biochemical Evaluation cluster_1 In Vivo / Preclinical Evaluation A1 Target Identification (HDAC1 & HDAC3) A2 Biochemical Assay (Determine IC₅₀ / Kᵢ) A1->A2 A3 Cell-Based Target Engagement (Measure Histone Acetylation) A2->A3 A4 Functional Cellular Assays (e.g., FXN Upregulation in FA cells) A3->A4 A5 Pathway Analysis (e.g., NF-κB Western Blot) A3->A5 A6 Toxicity Screening (Cell Viability Assays) A4->A6 B1 Pharmacokinetics (PK) (Determine Brain Penetration) A4->B1 Promising In Vitro Data B2 Pharmacodynamics (PD) (Target Engagement in Brain) B1->B2 B3 Efficacy in Disease Models (e.g., FA or AD mouse models) B2->B3 B4 Behavioral Testing (Motor & Cognitive Tasks) B3->B4 B6 Tolerability / Safety Studies B3->B6 B5 Histopathology & Biomarkers (Post-mortem tissue analysis) B4->B5

Caption: Preclinical development workflow for this compound.

Conclusion and Future Directions

This compound is a well-characterized HDAC1/3 inhibitor with a clear mechanism of action and demonstrated activity in multiple preclinical models of neurodegenerative disease. Its ability to cross the blood-brain barrier and directly target epigenetic gene silencing makes it a compelling candidate for diseases like Friedreich's Ataxia, where it restores frataxin expression.[4][7] Recent findings in models of Alzheimer's disease, which show a sex-specific improvement in cognition and upregulation of synaptic plasticity genes, broaden its potential therapeutic utility and highlight the importance of considering sex as a biological variable in neuro-therapeutics.[5][8][11][12][14][15][16][17]

While early clinical data in FA patients were promising, showing good tolerability and target engagement, further clinical development and published results are needed to fully establish its therapeutic profile.[7][13][15][18] Future research should focus on:

  • Clarifying the full results of the Phase 1 trial in Friedreich's Ataxia.

  • Investigating the molecular basis for the sex-specific effects observed in Alzheimer's models.

  • Exploring its potential in other neurodegenerative diseases characterized by transcriptional dysregulation, such as Huntington's disease.

  • Optimizing dosing and treatment regimens to maximize therapeutic benefit while ensuring long-term safety.

The continued study of this compound and similar brain-penetrant HDAC inhibitors will be crucial in advancing epigenetic-based therapies for complex and devastating neurodegenerative disorders.

References

The Emergence of RG2833: An Epigenetic Approach to Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Early Research and Discovery of a Novel HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG2833, also known as RGFP109, is a potent, selective, and brain-permeant inhibitor of histone deacetylase (HDAC) enzymes, specifically targeting HDAC1 and HDAC3. Its development marked a significant step forward in the exploration of epigenetic therapies for neurodegenerative disorders. Early research into this compound focused on its potential to modulate gene expression silenced by pathological mechanisms, offering a novel therapeutic strategy for diseases with epigenetic roots, most notably Friedreich's ataxia (FA). This technical guide provides an in-depth overview of the foundational preclinical research that characterized the discovery and initial validation of this compound.

Mechanism of Action

This compound is a member of the pimelic diphenylamide class of HDAC inhibitors.[1] Its primary mechanism of action is the inhibition of Class I HDACs, with high potency against HDAC1 and HDAC3.[2] In many neurodegenerative diseases, including Friedreich's ataxia, the silencing of critical genes is associated with the deacetylation of histones, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery.[1]

By inhibiting HDAC1 and HDAC3, this compound promotes a state of histone hyperacetylation, particularly on lysine residues of histone tails. This epigenetic modification neutralizes the positive charge of histones, relaxing the chromatin structure and facilitating the binding of transcription factors and RNA polymerase to gene promoters. In the context of Friedreich's ataxia, this action specifically targets the silenced FXN gene, leading to the increased expression of frataxin protein.[2]

Signaling Pathway of this compound in Friedreich's Ataxia

RG2833_Mechanism cluster_epigenetic Epigenetic State in Friedreich's Ataxia cluster_therapeutic_effect Therapeutic Outcome HDAC1_3 HDAC1/HDAC3 Histones Deacetylated Histones HDAC1_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Relaxed Chromatin This compound This compound This compound->HDAC1_3 Acetylated_Histones->Open_Chromatin FXN_Expression Increased FXN Gene Expression Open_Chromatin->FXN_Expression Frataxin Increased Frataxin Protein FXN_Expression->Frataxin

Caption: Mechanism of this compound in restoring frataxin expression.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeIC50 (nM)Ki (nM)Reference
HDAC1Cell-free assay6032[2]
HDAC3Cell-free assay505[2]

Table 2: In Vitro Efficacy of this compound in Friedreich's Ataxia Patient-Derived Cells

Cell TypeTreatment Concentration (µM)Duration (hours)OutcomeReference
Peripheral Blood Mononuclear Cells (PBMCs)1 - 1048Dose-dependent increase in FXN mRNA
Peripheral Blood Mononuclear Cells (PBMCs)1072Increase in frataxin protein
iPSC-derived Neuronal Cells5Not SpecifiedUpregulation of FXN, inhibition of deacetylase[2]

Table 3: In Vivo Efficacy of this compound in Animal Models

Animal ModelDosing RegimenOutcomeReference
KIKI Mouse (FA model)150 mg/kg, single injectionCorrection of frataxin deficiency in brain and heart at 24 hours
KIKI Mouse (FA model)100 mg/kg, s.c., chronic dosingWell-tolerated, no toxicity
YG8R FRDA Mouse100 mg/kg, s.c.Improved motor coordination, increased frataxin protein in the brain
Parkinsonian Marmoset30 mg/kg p.o., once daily for 6 days37% reduction in dyskinesia one week after cessation

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of foundational research.

Cell-Free HDAC Activity Assay

This protocol outlines the determination of the inhibitory activity of this compound on HDAC1 and HDAC3 in a cell-free system.

Objective: To determine the IC50 and Ki values of this compound for HDAC1 and HDAC3.

Materials:

  • Recombinant human HDAC1 and HDAC3 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in assay buffer)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle (DMSO) to the wells.

  • Add the HDAC enzyme (HDAC1 or HDAC3) to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the deacetylase reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve. Ki values can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Frataxin Upregulation Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the evaluation of this compound's ability to increase frataxin expression in cells from Friedreich's ataxia patients.

Objective: To measure the change in FXN mRNA and frataxin protein levels in patient-derived PBMCs following treatment with this compound.

Materials:

  • Whole blood from Friedreich's ataxia patients

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • This compound stock solution (in DMSO)

  • RNA extraction kit

  • qRT-PCR reagents (reverse transcriptase, primers, and probes for FXN and a housekeeping gene)

  • Protein lysis buffer

  • Antibodies for Western blot or ELISA (primary anti-frataxin antibody, secondary HRP-conjugated antibody)

  • Chemiluminescent substrate

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Treatment: Plate the isolated PBMCs in RPMI-1640 medium and treat with various concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) or vehicle (DMSO).

  • Incubation:

    • For mRNA analysis, incubate the cells for 48 hours.

    • For protein analysis, incubate the cells for 72 hours.

  • Sample Collection:

    • RNA: Harvest the cells, wash with PBS, and extract total RNA using a commercial kit.

    • Protein: Harvest the cells, wash with PBS, and lyse the cells in protein lysis buffer.

  • Quantification:

    • qRT-PCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to measure the relative expression of FXN mRNA, normalized to a housekeeping gene.

    • Western Blot or ELISA: Determine the concentration of frataxin protein in the cell lysates using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).

Experimental Workflow for In Vitro Frataxin Upregulation in PBMCs

PBMC_Workflow cluster_collection Sample Collection & Preparation cluster_treatment Cell Culture & Treatment cluster_incubation Incubation cluster_analysis Analysis Blood Whole Blood (FA Patient) Isolation PBMC Isolation (Ficoll-Paque) Blood->Isolation Culture Cell Culture (RPMI-1640) Isolation->Culture Treatment This compound Treatment (1-10 µM) or Vehicle Culture->Treatment Inc_mRNA 48 hours Treatment->Inc_mRNA Inc_Protein 72 hours Treatment->Inc_Protein Harvest_mRNA Harvest for RNA Inc_mRNA->Harvest_mRNA Harvest_Protein Harvest for Protein Inc_Protein->Harvest_Protein qRT_PCR qRT-PCR (FXN mRNA) Harvest_mRNA->qRT_PCR Western_ELISA Western Blot / ELISA (Frataxin Protein) Harvest_Protein->Western_ELISA

Caption: Workflow for assessing this compound efficacy in FA patient PBMCs.

Conclusion

The early research and discovery of this compound laid a robust foundation for its development as a potential therapeutic agent for Friedreich's ataxia and other neurodegenerative disorders. The preclinical data demonstrated its potent and selective inhibition of HDAC1 and HDAC3, leading to the targeted upregulation of the FXN gene and a subsequent increase in frataxin protein levels in patient-derived cells and animal models. The detailed experimental protocols established during this phase were critical for the continued investigation and clinical evaluation of this promising epigenetic modulator.

References

The Histone Deacetylase Inhibitor RG2833: A Technical Overview of its Efficacy in Elevating Frataxin Levels in Friedreich's Ataxia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedreich's ataxia (FRDA) is an autosomal recessive neurodegenerative disease characterized by progressive gait and limb ataxia, cardiomyopathy, and diabetes.[1][2][3][4] The disease is caused by a deficiency in the mitochondrial protein frataxin (FXN).[3] In the vast majority of cases, this deficiency stems from a large expansion of a GAA trinucleotide repeat in the first intron of the FXN gene.[5][6] This expansion does not alter the protein-coding sequence but leads to transcriptional silencing of the gene through the formation of heterochromatin, a tightly packed DNA structure that restricts gene expression.[1][5][6] Consequently, frataxin protein levels are reduced by 70-98% in affected individuals.[2]

The therapeutic strategy of using Histone Deacetylase (HDAC) inhibitors is based on reversing this epigenetic gene silencing.[5][7] By inhibiting HDAC enzymes, these compounds prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure (euchromatin) and facilitating the transcription of the FXN gene.[7] RG2833 (also known as RGFP109) is a brain-penetrant, small molecule inhibitor of class I HDACs, specifically HDAC1 and HDAC3, that has been investigated for its potential to restore frataxin levels.[8][9][10] This document provides a detailed technical guide on the effects of this compound on frataxin levels across various preclinical and early clinical models of Friedreich's ataxia.

Mechanism of Action: Reversing Epigenetic Silencing

The core pathology in Friedreich's ataxia involves the GAA repeat expansion inducing a heterochromatin-mediated repression of the FXN gene.[11] This process involves histone deacetylation, which compacts the chromatin and blocks access for the transcriptional machinery.[7] this compound, as an inhibitor of HDAC1 and HDAC3, directly counteracts this silencing mechanism.[8][9] By inhibiting these enzymes, this compound increases the acetylation of histones (specifically H3 and H4) in the chromatin region near the GAA repeat.[11] This acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more open and transcriptionally active chromatin state.[7] This allows for the restoration of FXN gene expression and subsequent synthesis of frataxin protein.[5][7] A phase 1b trial confirmed that this compound treatment in FRDA patients led to increased acetylation at histone H3K9 at the FXN gene in circulating lymphocytes.[6]

RG2833_Mechanism_of_Action cluster_silencing FXN Gene Silencing in FRDA cluster_reversal Therapeutic Intervention GAA GAA Repeat Expansion Het Heterochromatin Formation GAA->Het induces HDACs HDACs (e.g., HDAC1, HDAC3) Het->HDACs recruits Deacetylation Histone Deacetylation HDACs->Deacetylation HDAC_Inhibition HDAC Inhibition HDACs->HDAC_Inhibition Inhibits Repression Transcriptional Repression Deacetylation->Repression Acetylation Increased Histone Acetylation Deacetylation->Acetylation Reverses LowFXN Low Frataxin Protein Repression->LowFXN This compound This compound This compound->HDAC_Inhibition HDAC_Inhibition->Acetylation Activation Transcriptional Activation Acetylation->Activation HighFXN Restored Frataxin Protein Activation->HighFXN

Mechanism of this compound in Friedreich's Ataxia.

Data Presentation: Effects of this compound on Frataxin Levels

The efficacy of this compound has been evaluated in various models, including patient-derived cells, mouse models, and a phase 1 clinical trial. The quantitative results are summarized below.

Table 1: In Vitro Studies in FRDA Patient-Derived Cells
Cell TypeThis compound ConcentrationTreatment DurationEffect on FXN mRNA LevelsEffect on Frataxin Protein LevelsReference
Peripheral Blood Mononuclear Cells (PBMCs)1-10 µMNot SpecifiedDose-dependent increaseDose-dependent increase[9][10]
Lymphoblast Cell LinesNot SpecifiedNot SpecifiedIncreased expressionIncreased expression[5]
iPSC-derived Neuronal CellsNot SpecifiedNot SpecifiedIncreased expressionIncreased expression[6][10]
Table 2: In Vivo Studies in Friedreich's Ataxia Mouse Models
Mouse ModelThis compound Dosage & RouteTreatment DurationEffect on Fxn mRNA LevelsEffect on Frataxin Protein LevelsOther Key OutcomesReference
KIKI (FXN230GAA/230GAA)150 mg/kg (s.c.)Single injectionIncrease detected at 12h, max at 24h in brain & heartCorrected deficiency at 24hIncreased histone acetylation in brain & heart[8][9][12]
KIKI (FXN230GAA/230GAA)100 mg/kg (s.c.)Chronic DosingNot specifiedNot specifiedWell tolerated, no toxicity[8][12]
YG8R (YAC with human FXN and GAA repeats)100 mg/kg (s.c.)Long-termNot specifiedSignificant increase in brain tissueImproved motor coordination; Increased brain aconitase activity; Reduced neuronal pathology in DRG[5][8][12]
Table 3: Phase 1b Clinical Trial in FRDA Patients
ParameterThis compound DosageTreatment DurationEffect on FXN mRNA Levels (in PBMCs)Effect on Frataxin Protein Levels (in PBMCs)Other Key OutcomesReference
Safety & EfficacySingle ascending doses (30 mg to 240 mg)4 days (in-hospital)Increased in all but one patientStatistically insignificant increase (duration too short)Well tolerated, no drug-related adverse effects; Increased H3K9 acetylation at FXN gene[6][7][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of findings. The following section outlines the core protocols used in the evaluation of this compound.

Animal Models
  • KIKI (Knock-in Knock-in) Mice: These mice have a 230 GAA•TTC triplet repeat inserted into the first intron of the endogenous mouse Fxn gene (FXN230GAA/230GAA).[5] They express reduced levels of frataxin (66-75% of wild-type) and exhibit some biochemical deficits, serving as a model for the genetic and molecular consequences of the mutation.[5]

  • YG8R Mice: This model is based on a Yeast Artificial Chromosome (YAC) containing the human FXN locus with expanded GAA repeats, which rescues the embryonic lethality of a frataxin knockout.[5] These mice show reduced human frataxin levels, motor deficits, and neuronal pathology, recapitulating more of the disease phenotype.[4][5]

This compound Administration in Animal Studies
  • Formulation: For subcutaneous (s.c.) or oral (p.o.) administration, this compound is typically dissolved in a suitable vehicle, such as DMSO mixed with corn oil.[9]

  • Dosing Regimen: Studies have used both single-dose and chronic dosing schedules. For example, a single 150 mg/kg subcutaneous injection was used in KIKI mice to assess acute effects on frataxin levels.[8][9][12] Chronic studies in YG8R mice involved daily administration to evaluate long-term efficacy and effects on motor function.[5][8][12]

Measurement of Frataxin Levels
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure FXN mRNA levels. Total RNA is extracted from tissues (e.g., brain, heart) or cells (e.g., PBMCs).[11] The RNA is reverse-transcribed into cDNA, which is then used as a template for PCR with primers specific for the FXN gene. The level of FXN mRNA is typically normalized to a stable housekeeping gene (e.g., GAPDH) to control for variations in RNA input.[14]

  • Western Blot: This semi-quantitative method is used to detect frataxin protein. Total protein lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to frataxin. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[11][15] This allows for the visualization and relative quantification of frataxin protein levels.

  • Immunoassays (ELISA, Dipstick, Luminex): These are highly sensitive and quantitative methods for measuring frataxin protein levels in various samples, including whole blood, PBMCs, and buccal cells.[14][16][17] These assays typically use a pair of antibodies (a capture antibody and a detection antibody) to quantify the amount of frataxin protein relative to a recombinant frataxin standard curve.[14][17]

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine if this compound treatment leads to changes in histone modifications at the FXN gene locus.

  • Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins (including histones) to DNA.

  • Chromatin Shearing: The chromatin is then sheared into smaller fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific for an acetylated histone (e.g., acetyl-H3K9) is used to pull down the chromatin fragments associated with that modification.

  • Analysis: The DNA is then purified from the immunoprecipitated complexes, and qRT-PCR is performed using primers for the FXN gene region to quantify the enrichment of the acetylated histone mark.[6][11]

Experimental_Workflow cluster_model Model System cluster_treatment Treatment cluster_analysis Endpoint Analysis Mice FRDA Mouse Models (KIKI, YG8R) Treatment Administer this compound (or Vehicle Control) Mice->Treatment Cells FRDA Patient Cells (PBMCs, iPSCs) Cells->Treatment Sample Collect Samples (Tissues, Cells, Blood) Treatment->Sample RNA FXN mRNA (qRT-PCR) Sample->RNA Protein Frataxin Protein (Western, ELISA) Sample->Protein ChIP Histone Acetylation (ChIP-qPCR) Sample->ChIP Functional Functional Assays (Aconitase, Behavior) Sample->Functional

Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

The body of evidence from cellular and animal models strongly supports the mechanism of action for this compound, demonstrating its ability to increase FXN gene expression and restore frataxin protein levels by targeting the underlying epigenetic silencing in Friedreich's ataxia.[5][6] Studies in KIKI and YG8R mouse models have shown that this compound can correct frataxin deficiency in key tissues like the brain and heart, leading to improvements in biochemical and behavioral phenotypes.[5][8][12]

A phase 1b clinical trial provided crucial proof-of-principle in humans, showing that this compound was well-tolerated and successfully increased FXN mRNA and histone acetylation in the peripheral blood mononuclear cells of FRDA patients.[6][13] While the short duration of the trial was insufficient to detect significant changes in frataxin protein, the results were encouraging.[6]

However, the development of this compound highlighted challenges, including suboptimal brain penetration and metabolic instability.[5] These findings have spurred medicinal chemistry efforts to develop next-generation HDAC inhibitors with improved pharmacological properties, such as enhanced stability and better distribution to the central nervous system, which are currently in preclinical testing.[5][7] These efforts continue to advance the potential of epigenetic therapy as a viable treatment for Friedreich's ataxia.

References

Unveiling the Therapeutic Potential of RG2833: A Technical Guide to its Core Targets and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

RG2833, also known as RGFP109, is a potent and brain-permeable small molecule inhibitor of histone deacetylases (HDACs) with significant therapeutic promise across a spectrum of neurological disorders and cancers. This technical guide provides an in-depth exploration of the therapeutic targets of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Therapeutic Targets: HDAC1 and HDAC3

This compound selectively targets Class I histone deacetylases, with a pronounced inhibitory effect on HDAC1 and HDAC3.[1][2][3][4][5] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC3, this compound promotes histone acetylation, resulting in a more open chromatin structure and the activation of gene transcription.

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature.

TargetKᵢ (nM)IC₅₀ (nM)Assay Type
HDAC132[1][2]60[1][2][3][4][5]Cell-free
HDAC35[1][2]50[1][2][3][4][5]Cell-free
HDAC1100Cell-based (HEK293)[1]
HDAC2300Cell-based (HEK293)[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound involves the inhibition of HDAC1 and HDAC3, leading to increased histone acetylation and subsequent modulation of gene expression. This epigenetic modification underlies its therapeutic effects in various disease models.

One of the key pathways modulated by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In the context of Diffuse Intrinsic Pontine Glioma (DIPG), this compound has been shown to downregulate this pathway, which is often overexpressed and contributes to cell growth and survival.[6][7][8] Inhibition of the NF-κB pathway by this compound leads to decreased expression of pro-survival genes such as BCL2, BCL-xL, and XIAP, ultimately inducing apoptosis in cancer cells.[6][7][8]

NF_kappa_B_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., TNFα, IL-1 IKK IKK complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα leads to degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB inhibits NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n translocates to nucleus This compound This compound p65 p65 This compound->p65 increases acetylation of p65 DNA DNA NF-κB_n->DNA binds to promoter regions Pro-survival Genes Pro-survival Genes (BCL2, BCL-xL, XIAP) DNA->Pro-survival Genes activates transcription HDAC1_3 HDAC1/3 Histones Histones HDAC1_3->Histones deacetylates Ac Ac Histones->Ac RG2833_n This compound RG2833_n->HDAC1_3 inhibits

This compound modulates the NF-κB signaling pathway.

Therapeutic Applications and Preclinical Findings

This compound has demonstrated therapeutic potential in a range of preclinical models:

  • Friedreich's Ataxia (FRDA): In cellular models of FRDA, this compound treatment leads to a dose-dependent increase in the expression of frataxin (FXN) mRNA and protein.[1][3] This is achieved through the epigenetic modification of the FXN gene. In KIKI mice, a model for FRDA, this compound corrected frataxin deficiency in the brain and heart.[3]

  • Alzheimer's Disease: Studies in the TgF344-AD rat model of Alzheimer's disease have shown that this compound can improve spatial memory, particularly in females.[9][10] This cognitive improvement is associated with the upregulation of genes involved in synaptic plasticity and memory consolidation.[9][10]

  • Diffuse Intrinsic Pontine Glioma (DIPG): this compound has been shown to induce cell death in DIPG cell lines by downregulating the NF-κB pathway.[6][7][8] It also demonstrates synergistic effects when combined with lomustine and radiation, two conventional therapies for DIPG.[7]

  • Parkinson's Disease: this compound is being investigated for the treatment of Parkinson's disease and has been granted orphan drug status.[1]

Experimental Protocols

In Vitro HDAC Inhibition Assay (Cell-Free)

This protocol outlines a typical enzymatic assay to determine the IC₅₀ of this compound against purified HDAC1 and HDAC3.

HDAC_Inhibition_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Recombinant_HDAC Purified Recombinant HDAC1 or HDAC3 Reaction_Mix Prepare Reaction Mixture: HDAC Enzyme + this compound + Buffer Recombinant_HDAC->Reaction_Mix Substrate Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC) Add_Substrate Add Fluorogenic Substrate Substrate->Add_Substrate RG2833_ dilutions Serial Dilutions of this compound RG2833_ dilutions->Reaction_Mix Assay_Buffer Assay Buffer Assay_Buffer->Reaction_Mix Incubate_1 Pre-incubate at 37°C Reaction_Mix->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Add_Developer Add Developer Solution (e.g., Trypsin) Incubate_2->Add_Developer Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Add_Developer->Measure_Fluorescence Plot_Data Plot Fluorescence vs. log[this compound] Measure_Fluorescence->Plot_Data Calculate_IC50 Calculate IC₅₀ Value Plot_Data->Calculate_IC50

Workflow for a cell-free HDAC inhibition assay.
Cell-Based Frataxin Upregulation Assay

This protocol describes a method to assess the effect of this compound on frataxin expression in patient-derived cells.

  • Cell Culture: Culture fibroblasts or peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients in appropriate media.[3]

  • Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-72 hours).[1]

  • Cell Lysis: Harvest cells and prepare lysates for protein and RNA analysis.

  • Western Blot Analysis:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against frataxin and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and detect protein bands using a suitable imaging system.

    • Quantify band intensities to determine the relative frataxin protein levels.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from treated cells and reverse transcribe to cDNA.

    • Perform qPCR using primers specific for FXN and a reference gene.

    • Calculate the relative fold change in FXN mRNA expression using the ΔΔCt method.

In Vivo Murine Model Studies

This protocol provides a general framework for evaluating the efficacy of this compound in a mouse model of neurological disease.

  • Animal Model: Utilize a relevant mouse model, such as the KIKI mouse for Friedreich's ataxia or the TgF344-AD rat for Alzheimer's disease.[3][9]

  • Drug Administration: Administer this compound to the animals via a suitable route, such as subcutaneous injection or oral gavage, at a predetermined dose and frequency (e.g., 150 mg/kg).[3][4] A control group should receive a vehicle.

  • Behavioral Testing: Perform relevant behavioral tests to assess the therapeutic effects of this compound on motor coordination or cognitive function.

  • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, heart).

  • Biochemical Analysis:

    • Measure frataxin protein levels in tissue homogenates by Western blot or ELISA.

    • Assess histone acetylation levels (e.g., H3K9ac) by Western blot.[3]

    • Measure the activity of relevant enzymes, such as aconitase.[5]

    • Perform gene expression analysis on tissue samples.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the selective inhibition of HDAC1 and HDAC3. Its ability to modulate gene expression through epigenetic mechanisms has shown significant potential in preclinical models of several debilitating neurological disorders and cancers. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic.

References

Methodological & Application

Protocol for dissolving and preparing RG2833 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for RG2833

Introduction

This compound, also known as RGFP109, is a potent, selective, and brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2][3][4][5][6] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more open chromatin structure and the reactivation of gene expression.[5] This mechanism of action has made this compound a compound of interest in preclinical models of neurodegenerative diseases, such as Friedreich's ataxia and Alzheimer's disease, as well as in cancer research.[5][7][8] In studies on Friedreich's ataxia, this compound has been shown to upregulate frataxin (FXN) mRNA and protein levels.[1][2][4] It has also demonstrated the ability to induce cell death in Diffuse Intrinsic Pontine Glioma (DIPG) cells by downregulating the NFĸB pathway.[7]

These application notes provide detailed protocols for the dissolution and preparation of this compound for use in both in vitro and in vivo experimental settings.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Chemical Name N-[6-(2-aminoanilino)-6-oxohexyl]-4-methylbenzamide[2]
Synonyms RGFP-109, RGFP109[1][2][4]
CAS Number 1215493-56-3[1][2][3]
Molecular Formula C₂₀H₂₅N₃O₂[2][9]
Molecular Weight 339.43 g/mol [2][4][9]
IC₅₀ for HDAC1 60 nM[1][3][4]
IC₅₀ for HDAC3 50 nM[1][3][4]
Kᵢ for HDAC1 32 nM[1][3]
Kᵢ for HDAC3 5 nM[1][3]

Table 2: Solubility of this compound

Solvent / FormulationSolubilityNotesSource
Water Insoluble[2][4]
DMSO ≥16.95 mg/mL; up to 68 mg/mL (200.33 mM)Use fresh, non-hygroscopic DMSO for best results.[2][4]
Ethanol ≥8.05 mg/mL; up to 11 mg/mLGentle warming and sonication can aid dissolution.[2][4]
Formulation 1 (In Vivo) ≥ 2.5 mg/mL (7.37 mM)10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[1][3]
Formulation 2 (In Vivo) ≥ 2.5 mg/mL (7.37 mM)10% DMSO + 90% (20% SBE-β-CD in Saline)[1][3]
Formulation 3 (In Vivo) ≥ 2.5 mg/mL (7.37 mM)10% DMSO + 90% Corn Oil[1][3]
Formulation 4 (In Vivo) ≥ 2.5 mg/mL (7.37 mM)5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline[1][3]

Experimental Protocols

1. Preparation of High-Concentration DMSO Stock Solution (e.g., 25 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be stored and later diluted for various experiments.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 25 mg/mL stock, weigh 25 mg of this compound.

  • Add the appropriate volume of fresh DMSO to the tube. In this example, add 1 mL of DMSO.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minutes.[2]

  • Alternatively, or in addition to sonication, warm the tube at 37°C for 10 minutes.[2]

  • Ensure the solution is clear and free of any precipitate before use.

  • Storage: Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[2][3]

2. Preparation of Working Solutions for In Vivo Administration

It is recommended to prepare these formulations fresh on the day of use.[3] The general principle involves starting with a clear DMSO stock solution and sequentially adding the co-solvents.

Protocol 2.1: Formulation 1 (PEG300/Tween-80/Saline)

This formulation is a common vehicle for parenteral administration.

Procedure (for 1 mL final volume):

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is uniform.[1][3]

  • Add 50 µL of Tween-80 to the mixture and mix again until clear.[1][3]

  • Add 450 µL of saline (0.9% NaCl) to bring the final volume to 1 mL. Mix until the final solution is clear.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.2: Formulation 2 (SBE-β-CD in Saline)

This formulation uses a cyclodextrin to improve solubility.

Procedure (for 1 mL final volume):

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[1]

  • In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly.[1][3] The final concentration will be 2.5 mg/mL.

Protocol 2.3: Formulation 3 (Corn Oil)

This formulation is suitable for oral or subcutaneous administration.

Procedure (for 1 mL final volume):

  • Prepare a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 900 µL of corn oil.[1]

  • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil and mix thoroughly until uniform.[1][3] The final concentration will be 2.5 mg/mL.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vivo Example: Formulation 1) start This compound Powder weigh Weigh Powder start->weigh add_dmso Add fresh DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm (37°C) add_dmso->dissolve stock High-Concentration DMSO Stock (-20°C / -80°C) dissolve->stock stock_in DMSO Stock stock->stock_in add_peg 1. Add PEG300 mix1 2. Add DMSO Stock & Mix add_peg->mix1 add_tween 3. Add Tween-80 & Mix mix1->add_tween add_saline 4. Add Saline & Mix add_tween->add_saline final Final Working Solution (2.5 mg/mL) add_saline->final

Caption: Experimental workflow for preparing this compound solutions.

G cluster_nucleus Nucleus This compound This compound HDAC HDAC1 / HDAC3 This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Ac_Histones Acetylated Histones (Relaxed Chromatin) p65 p65 (NFĸB) HDAC->p65 Deacetylation Histones->Ac_Histones Acetylation Gene_Expr Gene Expression (e.g., Frataxin ↑) Ac_Histones->Gene_Expr Ac_p65 Acetylated p65 p65->Ac_p65 Acetylation NFkB_Pathway NFĸB Pathway (Pro-survival Genes ↓) Ac_p65->NFkB_Pathway

Caption: Simplified signaling pathway of this compound.

References

Application Notes and Protocols for Studying Gene Regulation in Neuronal Cells Using RG2833

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RG2833, a potent and brain-penetrant histone deacetylase (HDAC) inhibitor, to investigate gene regulation in neuronal cells. The protocols detailed herein are particularly relevant for studying neurodegenerative diseases where epigenetic modifications play a crucial role, such as Friedreich's Ataxia (FRDA).

Introduction to this compound

This compound (also known as RGFP109) is a selective inhibitor of Class I histone deacetylases, with potent activity against HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and facilitating gene transcription.[3] This mechanism is particularly relevant for diseases like FRDA, which is caused by the silencing of the frataxin (FXN) gene due to a GAA repeat expansion in an intron.[3][4] this compound has been shown to increase FXN mRNA and protein levels in various models, including neuronal cells derived from FRDA patients.[1][3][5] Its ability to cross the blood-brain barrier makes it a valuable tool for studying gene regulation in the central nervous system.[2][6][7]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of HDAC1 and HDAC3. This leads to an increase in histone acetylation, particularly at lysine 9 of histone H3 (H3K9ac), which is a key marker of active chromatin.[5] The increased acetylation of histones around the FXN gene locus disrupts the heterochromatin structure, making the gene accessible to the transcriptional machinery and thereby upregulating its expression.[3][5]

RG2833_Mechanism_of_Action Mechanism of Action of this compound in Neuronal Cells This compound This compound HDAC HDAC1 / HDAC3 This compound->HDAC Inhibits AcetylatedHistones Acetylated Histones (e.g., H3K9ac) This compound->AcetylatedHistones Leads to Accumulation of Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Heterochromatin) Histones->Chromatin Maintains OpenChromatin Open Chromatin (Euchromatin) AcetylatedHistones->OpenChromatin Promotes FXN_Gene Silenced FXN Gene Chromatin->FXN_Gene Silences Active_FXN_Gene Active FXN Gene OpenChromatin->Active_FXN_Gene Allows Transcription of FXN_mRNA FXN mRNA Active_FXN_Gene->FXN_mRNA Transcription Frataxin Frataxin Protein FXN_mRNA->Frataxin Translation

Caption: Signaling pathway of this compound-mediated gene activation.

Data Presentation

The following tables summarize the quantitative effects of this compound on frataxin (FXN) expression from various studies.

Table 1: Effect of this compound on FXN mRNA Expression in Patient-Derived Cells

Cell TypeThis compound Concentration (µM)Treatment DurationFold Change in FXN mRNA (vs. Vehicle)Reference
FRDA Patient PBMCs148 hours~1.2[4]
FRDA Patient PBMCs2.548 hours~1.4[4]
FRDA Patient PBMCs548 hours~1.6[4]
FRDA Patient PBMCs1048 hours~1.8[4]
iPSC-derived Neuronal Cells5Not SpecifiedUpregulated[1]
iPSC-derived Neural Progenitors10Not Specified~1.5[8]

Table 2: Effect of this compound on Frataxin Protein Expression

Cell/Animal ModelThis compound Dose/ConcentrationTreatment DurationFold Change in Frataxin Protein (vs. Vehicle)Reference
FRDA Patient PBMCs10 µM72 hoursVaries (up to ~1.5-2 fold in responders)[4]
KIKI FRDA Mouse Model (Brain)150 mg/kg (single injection)24 hoursIncreased[2]
KIKI FRDA Mouse Model (Heart)150 mg/kg (single injection)24 hoursIncreased[2]
YG8R FRDA Mouse Model (Brain)30 mg/kg (daily for 6 days)6 daysIncreased[2]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in neuronal cell cultures.

Protocol 1: Culture and Treatment of Neuronal Cells with this compound

This protocol is a general guideline and may need to be optimized for specific neuronal cell types (e.g., primary neurons, iPSC-derived neurons, or neuronal cell lines).

Materials:

  • Neuronal cell culture medium (specific to the cell type)

  • Poly-D-lysine or other appropriate coating for culture vessels

  • This compound (stock solution typically prepared in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate neuronal cells onto appropriately coated culture vessels at a desired density. Allow cells to adhere and stabilize for at least 24 hours before treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR, protein extraction for Western blot, or chromatin preparation for ChIP-seq).

Experimental_Workflow General Experimental Workflow for this compound Treatment Start Start Cell_Culture Neuronal Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Analysis Downstream Analysis Harvest->Analysis RT_qPCR RT-qPCR (mRNA levels) Analysis->RT_qPCR Western_Blot Western Blot (Protein levels) Analysis->Western_Blot ChIP_seq ChIP-seq (Histone marks) Analysis->ChIP_seq End End RT_qPCR->End Western_Blot->End ChIP_seq->End

Caption: A typical workflow for studying this compound effects.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for FXN mRNA Analysis

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probes for FXN and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Set up the qPCR reactions in triplicate for each sample, including primers and probes for both FXN and the housekeeping gene.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of FXN mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 3: Western Blot for Histone Acetylation and Frataxin Protein

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3, anti-total H3, anti-frataxin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, anti-frataxin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total H3 for histone modifications, β-actin for frataxin).

Protocol 4: Chromatin Immunoprecipitation (ChIP) Sequencing

Materials:

  • Formaldehyde for cross-linking

  • Glycine for quenching

  • Cell lysis and nuclear lysis buffers

  • Sonication or enzymatic digestion equipment for chromatin shearing

  • Antibody against the target of interest (e.g., H3K9ac)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Library preparation kit for sequencing

  • Next-generation sequencing platform

Procedure:

  • Cross-linking and Cell Lysis: Cross-link proteins to DNA with formaldehyde, quench with glycine, and lyse the cells to isolate nuclei.

  • Chromatin Shearing: Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K9ac).

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify regions of the genome enriched for the histone modification of interest.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of histone deacetylation in gene regulation within neuronal cells. The protocols provided here offer a framework for researchers to study the effects of this compound on gene expression and epigenetic modifications. Careful optimization of these protocols for specific experimental systems will ensure robust and reproducible results, contributing to a better understanding of neurological disorders and the development of novel therapeutic strategies.

References

Application Notes and Protocols for RG2833 in Alzheimer's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG2833 is a brain-penetrant, orally bioavailable inhibitor of histone deacetylase 1 (HDAC1) and HDAC3.[1][2][3] In the context of Alzheimer's disease (AD), where epigenetic dysregulation is increasingly recognized as a key pathological feature, targeting HDACs presents a promising therapeutic strategy.[1][2][4] Histone acetylation is crucial for memory consolidation, and its disruption has been linked to AD.[1][2][4] this compound has been investigated for its potential to modify disease-related epigenetic landscapes and thereby ameliorate cognitive deficits. These application notes provide a comprehensive overview of the use of this compound in a preclinical Alzheimer's disease rat model, including its mechanism of action, effects on cognition and pathology, and detailed experimental protocols.

Mechanism of Action

This compound functions by selectively inhibiting HDAC1 and HDAC3, enzymes that remove acetyl groups from histone proteins.[1][2][3] Inhibition of these HDACs leads to an increase in histone acetylation, which in turn relaxes chromatin structure and facilitates the transcription of genes involved in synaptic plasticity and memory consolidation.[1][2] Preclinical studies have shown that in female TgF344-AD rats, this compound treatment leads to the upregulation of immediate early genes such as Arc, Egr1, and c-Fos, which are critical for cognitive function.[1][5] This suggests that the cognitive benefits of this compound are mediated through the enhancement of gene expression pathways that support synaptic function and memory formation, rather than by directly targeting amyloid pathology.[1][5]

RG2833_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Epigenetic Regulation This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histones Histone Proteins HDAC1_3->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compacts Transcription Gene Transcription Chromatin->Transcription Represses Plasticity_Genes Synaptic Plasticity & Memory Genes (Arc, Egr1, c-Fos) Cognitive_Improvement Improved Spatial Memory Plasticity_Genes->Cognitive_Improvement Experimental_Workflow start Start: 5-month-old TgF344-AD rats treatment 6-month Chronic Dosing: This compound in chow (~30 mg/kg/day) or Control Chow start->treatment behavioral Behavioral Testing (11 months old): Active Place Avoidance Task treatment->behavioral sacrifice Sacrifice & Tissue Collection behavioral->sacrifice analysis Molecular & Pathological Analysis: - RNA Sequencing (Hippocampus) - Immunohistochemistry (Aβ, Microgliosis) sacrifice->analysis end End of Study analysis->end Logical_Relationships This compound This compound HDAC_Inhibition HDAC1/3 Inhibition This compound->HDAC_Inhibition AD_Pathology Aβ Plaques & Microgliosis This compound->AD_Pathology No Direct Effect Gene_Expression Increased Expression of Synaptic Plasticity Genes HDAC_Inhibition->Gene_Expression Cognitive_Benefit Improved Spatial Memory (in Females) Gene_Expression->Cognitive_Benefit

References

Application Notes and Protocols for RG2833 Treatment in DIPG Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocols for the selective HDAC1/3 inhibitor, RG2833 (also known as RGFP109), in Diffuse Intrinsic Pontine Glioma (DIPG) cancer cell lines. The information is compiled from preclinical studies to guide further research and development.

Introduction

Diffuse Intrinsic Pontine Glioma (DIPG) is an aggressive and universally fatal pediatric brain tumor. Epigenetic dysregulation is a key driver of DIPG, making Histone Deacetylase (HDAC) inhibitors a promising therapeutic avenue. This compound is a brain-penetrant selective inhibitor of HDAC1 and HDAC3. Preclinical studies have demonstrated its ability to suppress proliferation and induce apoptosis in DIPG cell lines, suggesting its potential as a therapeutic agent. This compound has been shown to downregulate the NFĸB pathway, which is often overexpressed in DIPG and contributes to tumor cell growth and survival.

Mechanism of Action

This compound selectively inhibits HDAC1 and HDAC3, leading to an increase in histone acetylation. This epigenetic modification alters gene expression, contributing to anti-tumor effects. A key mechanism in DIPG cells involves the downregulation of the NFĸB pathway. This compound treatment leads to the acetylation of p65, a subunit of NFĸB, which results in the decreased expression of pro-survival genes regulated by NFĸB, such as BCL2, BCL-xL, and XIAP. This disruption of the pro-survival signaling cascade ultimately leads to apoptosis and reduced cell proliferation.

Data Presentation

Table 1: Efficacy of this compound on DIPG Cell Line Proliferation
Cell LineTreatment Concentration (µM)AssayEffectReference
HSJD00710MTSSuppressed cell proliferation (p=0.0004 vs DMSO)
JHH-DIPG110MTSSuppressed cell proliferation (p=0.001 vs DMSO)
SF-776110MTSSuppressed cell proliferation (p=0.04 vs DMSO)
SU-DIPG1310MTSSuppressed cell proliferation (p=0.01 vs DMSO)
Multiple DIPG lines5-10MTSInhibition of cell growth
HSJD0078Immunofluorescence (BrdU)Slowed cell proliferation (p=0.008 vs DMSO)
JHH-DIPG110Immunofluorescence (BrdU)Slowed cell proliferation (p=0.0002 vs DMSO)
Table 2: Induction of Apoptosis by this compound in DIPG Cell Lines
Cell LineTreatment Concentration (µM)Treatment DurationAssayEffectReference
HSJD007848 hoursWestern blot (cPARP), Immunofluorescence (cleaved caspase 3)Induced apoptosis (p<0.003 vs DMSO)
JHH-DIPG11048 hoursWestern blot (cPARP), Immunofluorescence (cleaved caspase 3)Induced apoptosis (p=0.0026 vs DMSO)
Table 3: Synergistic Effects of this compound with Other Therapies
DIPG Cell Line(s)Combination AgentSynergy Score (ZIP by SynergyFinder)Reference
JHH-DIPG1, HSJD007Lomustine17.8, 17.7
JHH-DIPG1, JHH-DIPG16ARadiation9.7, 10.9
SF7761, JHH-DIPG1Paxalisib>20 (Loewe synergy score)

Signaling Pathway and Experimental Workflow

RG2833_Signaling_Pathway This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits p65_Acetylation Increased p65 Acetylation This compound->p65_Acetylation Histone_Acetylation Increased Histone Acetylation HDAC1_3->Histone_Acetylation negatively regulates NFkB NFĸB Pathway p65_Acetylation->NFkB downregulates Pro_survival_genes Pro-survival Genes (BCL2, BCL-xL, XIAP) NFkB->Pro_survival_genes regulates Cell_Proliferation Cell Proliferation NFkB->Cell_Proliferation promotes Apoptosis Apoptosis Pro_survival_genes->Apoptosis inhibits pRb pRb Cell_Proliferation->pRb involves

Techniques for Measuring HDAC Inhibition by RG2833: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG2833 (also known as RGFP109) is a brain-penetrant inhibitor of histone deacetylases (HDACs), with primary selectivity for HDAC1 and HDAC3. These enzymes play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by this compound can restore the expression of silenced genes, making it a promising therapeutic agent for various diseases, including neurodegenerative disorders like Friedreich's ataxia and certain cancers.

These application notes provide detailed protocols for a range of in vitro and cell-based assays to accurately measure the inhibitory activity of this compound and characterize its effects on cellular processes.

Quantitative Data Summary

The inhibitory potency of this compound against HDAC1 and HDAC3 has been determined through various in vitro enzymatic assays. The following table summarizes key quantitative data for easy comparison.

ParameterHDAC1HDAC3Reference(s)
IC50 60 nM50 nM[1][2][3][4]
Ki 32 nM5 nM[1][3]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.

Signaling Pathway Affected by this compound

HDAC inhibitors, including this compound, can influence various signaling pathways. One notable pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. HDACs are involved in the deacetylation of NF-κB subunits, which can impact its transcriptional activity. Inhibition of HDACs by this compound can lead to increased acetylation of p65, a subunit of NF-κB, and subsequent downregulation of NF-κB-regulated pro-survival genes.[5]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_HDAC HDAC Inhibition cluster_nucleus Nucleus IKK IKK complex IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Ub Ubiquitination & Degradation IkappaB->Ub NFkappaB->IkappaB bound to NFkappaB_n NF-κB (p65/p50) NFkappaB->NFkappaB_n Translocation Ub->NFkappaB releases This compound This compound HDAC HDAC1/3 This compound->HDAC inhibits HDAC->NFkappaB_n deacetylates Acetylation Acetylation NFkappaB_n->Acetylation acetylated Transcription Transcription NFkappaB_n->Transcription activates Gene Pro-survival Genes (e.g., BCL2, BCL-xL, XIAP) in_vitro_workflow A Prepare Reagents: - this compound serial dilutions - Recombinant HDAC enzyme - Fluorogenic substrate - Assay buffer - Developer solution B Add this compound and HDAC enzyme to a 96-well plate A->B C Pre-incubate to allow inhibitor binding B->C D Add fluorogenic substrate to initiate the reaction C->D E Incubate at 37°C D->E F Stop reaction and add developer solution E->F G Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) F->G H Data Analysis: - Subtract background - Normalize to controls - Plot dose-response curve - Calculate IC50 G->H qrt_pcr_workflow A Treat cells (e.g., patient-derived PBMCs) with this compound B Harvest cells and isolate total RNA A->B C Perform reverse transcription to synthesize cDNA B->C D Set up qRT-PCR reaction with primers for FXN and a housekeeping gene C->D E Run qRT-PCR D->E F Data Analysis: - Determine Ct values - Calculate ΔΔCt - Determine fold change in FXN expression E->F

References

Application Notes and Protocols for Assessing the Effects of RG2833 on Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG2833 (also known as RGFP109) is a potent and brain-penetrant small molecule inhibitor of histone deacetylases (HDACs), with high selectivity for HDAC1 and HDAC3.[1][2] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDAC1 and HDAC3, this compound effectively increases histone acetylation, resulting in a more open chromatin state and the reactivation of silenced genes.[3] This mechanism of action makes this compound a valuable tool for research in neurodegenerative diseases, such as Friedreich's ataxia and Alzheimer's disease, as well as in oncology.[4]

These application notes provide a comprehensive guide to assessing the cellular and molecular effects of this compound on histone acetylation. The following sections detail the biochemical properties of this compound, protocols for key experiments to measure its impact on histone acetylation, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The inhibitory activity of this compound on its primary targets, HDAC1 and HDAC3, has been quantified through in vitro enzymatic assays. The following table summarizes these key quantitative metrics.

ParameterHDAC1HDAC3Reference(s)
IC5060 nM50 nM[1]
Ki32 nM5 nM[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (Inhibition constant) is an indication of the binding affinity of the inhibitor to the enzyme.

This compound has been shown to induce a dose-dependent increase in histone H3 acetylation in various cell lines.[2] The optimal concentration and treatment duration for observing significant changes in histone acetylation should be determined empirically for each cell type and experimental system. Based on published studies, effective concentrations in vitro typically range from 1 µM to 10 µM.[2][3]

Signaling Pathway of this compound Action

This compound acts by directly inhibiting the enzymatic activity of HDAC1 and HDAC3. This leads to an accumulation of acetyl groups on histone tails, a state known as hyperacetylation. This increased acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting relaxed chromatin structure allows for greater accessibility of transcription factors and RNA polymerase to DNA, leading to the transcription of previously silenced genes.

RG2833_Signaling_Pathway This compound This compound HDAC HDAC1 / HDAC3 This compound->HDAC Histones Histones (Lysine residues) HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression

This compound inhibits HDAC1/3, leading to histone hyperacetylation.

Experimental Protocols

To comprehensively assess the effects of this compound on histone acetylation, a combination of techniques should be employed. These include measuring the overall HDAC activity within cells, quantifying the levels of specific acetylated histones, and determining the location of these modifications on the genome.

Experimental Workflow Overview

The following diagram outlines the general workflow for investigating the impact of this compound on histone acetylation.

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assays Biochemical and Molecular Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound (and vehicle control) Cell_Culture->Treatment Cell_Harvest 3. Harvest Cells Treatment->Cell_Harvest HDAC_Assay A. Cellular HDAC Activity Assay Cell_Harvest->HDAC_Assay Western_Blot B. Western Blot for Acetylated Histones Cell_Harvest->Western_Blot ChIP C. Chromatin Immunoprecipitation (ChIP) Cell_Harvest->ChIP Fluorometric_Reading Fluorometric/Colorimetric Reading HDAC_Assay->Fluorometric_Reading Densitometry Densitometry of Western Blots Western_Blot->Densitometry qPCR_Sequencing qPCR or Next-Gen Sequencing ChIP->qPCR_Sequencing

General workflow for assessing this compound's effects.
A. Cellular Histone Deacetylase (HDAC) Activity Assay

This assay measures the overall HDAC enzymatic activity in cell lysates following treatment with this compound. A fluorometric or colorimetric approach is typically used, where a substrate containing an acetylated lysine is deacetylated by HDACs in the sample, leading to a detectable signal.

Materials:

  • Cells treated with this compound and vehicle control

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • HDAC Activity Assay Kit (Fluorometric or Colorimetric)

  • 96-well plate (black or clear, depending on the assay)

  • Plate reader capable of fluorescence or absorbance measurement

Protocol:

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and harvest.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes, with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • HDAC Activity Assay:

    • Follow the manufacturer's instructions for the specific HDAC Activity Assay Kit.

    • In a 96-well plate, add diluted cell lysate to each well.

    • Include a positive control (e.g., HeLa nuclear extract) and a negative control (lysis buffer alone).

    • Add the HDAC substrate to all wells.

    • Incubate the plate at 37°C for the recommended time (e.g., 30-60 minutes).

    • Add the developer solution to each well to stop the reaction and generate the signal.

    • Incubate at room temperature for 15-30 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence (e.g., Ex/Em = 360/460 nm) or absorbance (e.g., 405 nm) using a plate reader.

    • Subtract the background reading from all samples.

    • Calculate the HDAC activity relative to the vehicle-treated control.

B. Western Blot for Global Histone Acetylation

Western blotting is used to detect changes in the overall levels of specific histone acetylation marks (e.g., acetyl-Histone H3, acetyl-Histone H4) in response to this compound treatment.

Materials:

  • Cells treated with this compound and vehicle control

  • Histone Extraction Buffer

  • 0.4 N H₂SO₄

  • Acetone

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Histone Extraction (Acid Extraction):

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice.

    • Centrifuge to pellet the nuclei and discard the supernatant.

    • Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and precipitate the histones with 10 volumes of ice-cold acetone overnight at -20°C.

    • Centrifuge to pellet the histones, wash with acetone, and air dry.

    • Resuspend the histone pellet in ultrapure water.

    • Determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3 as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities.

    • Normalize the intensity of the acetylated histone band to the corresponding total histone band.

    • Calculate the fold change in histone acetylation in this compound-treated samples relative to the vehicle control.

C. Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique to determine if this compound treatment leads to an increase in histone acetylation at specific genomic loci, such as the promoter regions of target genes.

Materials:

  • Cells treated with this compound and vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonicator or micrococcal nuclease

  • ChIP dilution buffer

  • Antibody against a specific acetylated histone mark (e.g., anti-acetyl-H3K9)

  • Protein A/G magnetic beads or agarose

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • qPCR primers for target and control genomic regions

Protocol:

  • Cross-linking and Chromatin Preparation:

    • Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine.

    • Harvest and wash the cells.

    • Lyse the cells and then the nuclei to release the chromatin.

    • Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the chromatin with an antibody specific for the acetylated histone of interest (or a negative control IgG) overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Analysis:

    • Purify the DNA using phenol:chloroform extraction or a DNA purification kit.

    • Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the promoter or other regions of interest.

    • Analyze the results as a percentage of the input DNA.

Conclusion

The protocols and information provided in these application notes offer a robust framework for researchers to thoroughly investigate the effects of this compound on histone acetylation. By employing a multi-faceted approach that includes cellular HDAC activity assays, Western blotting for global acetylation changes, and ChIP for locus-specific analysis, a comprehensive understanding of this compound's epigenetic mechanism of action can be achieved. These methods are crucial for advancing our knowledge of the therapeutic potential of this compound in various disease models.

References

Application Notes and Protocols for Combining RG2833 with Other Compounds in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evidence for combining the selective HDAC1 and HDAC3 inhibitor, RG2833 (also known as RGFP109), with other anti-cancer agents. The following sections detail the synergistic effects observed in various cancer models, the signaling pathways involved, and detailed protocols for key experimental assays.

I. Synergistic Combinations of this compound in Cancer Models

This compound has demonstrated significant synergistic anti-cancer effects when combined with a PI3K/mTOR inhibitor, a DNA alkylating agent, and radiation in preclinical models of pediatric brain tumors, specifically Diffuse Intrinsic Pontine Glioma (DIPG) and Atypical Teratoid/Rhabdoid Tumors (AT/RT).

Data Presentation: Summary of Synergistic Effects

The following tables summarize the quantitative data from studies investigating the combination of this compound with other anti-cancer agents. Synergy is often quantified using scoring models like the Loewe additivity model or the Zero Interaction Potency (ZIP) model, where higher scores indicate stronger synergy.[1]

CombinationCancer TypeCell LinesSynergy Score (Model)Key FindingsReference
This compound + Paxalisib (PI3K/mTOR inhibitor)DIPGSF7761, JHH-DIPG1>20 (Loewe)Strong synergism at clinically achievable doses.[2]
This compound + PaxalisibAT/RTNot Specified11.1 (ZIP)Synergistically decreased cell growth and increased apoptosis.[3]
This compound + Lomustine (Alkylating agent)DIPGJHH-DIPG1, HSJD-DIPG-00717.8, 17.7 (ZIP)Strong synergism in slowing DIPG cell growth.[4]
This compound + RadiationDIPGJHH-DIPG1, JHH-DIPG16A9.7, 10.9 (ZIP)Strong synergism in slowing DIPG cell growth.[4]

II. Signaling Pathways and Mechanisms of Action

The synergistic effects of this compound in combination therapies are rooted in the modulation of key cancer-related signaling pathways.

This compound and the NF-κB Pathway

This compound has been shown to disrupt the NF-κB pathway by acetylating the p65 subunit. This leads to a decrease in the expression of NF-κB regulated pro-survival genes such as BCL2, BCL-xL, and XIAP, thereby promoting apoptosis.[4]

NFkB_Pathway This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits p65_acetylation Acetylation of p65 HDAC1_3->p65_acetylation deacetylates NFkB_activity NF-κB Activity p65_acetylation->NFkB_activity decreases Pro_survival_genes Pro-survival Genes (BCL2, BCL-xL, XIAP) NFkB_activity->Pro_survival_genes regulates Apoptosis Apoptosis Pro_survival_genes->Apoptosis PI3K_HDAC_Synergy cluster_this compound This compound Effects cluster_paxalisib Paxalisib Effects This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits Cell_Cycle_Inhibitors p16, p21, p27 Expression HDAC1_3->Cell_Cycle_Inhibitors suppresses Cell_Proliferation_Growth Cell Proliferation & Growth Cell_Cycle_Inhibitors->Cell_Proliferation_Growth inhibits Synergistic_Apoptosis Synergistic Apoptosis Cell_Cycle_Inhibitors->Synergistic_Apoptosis Paxalisib Paxalisib PI3K_mTOR PI3K/mTOR Pathway Paxalisib->PI3K_mTOR inhibits PI3K_mTOR->Cell_Proliferation_Growth Cell_Proliferation_Growth->Synergistic_Apoptosis MTS_Workflow Start Seed Cells in 96-well plate Treat Treat with this compound & Combination Drugs Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_MTS Add MTS Reagent Incubate->Add_MTS Incubate_MTS Incubate (1-4h) Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-cleaved PARP) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H BrdU_Workflow A BrdU Labeling B Fixation & Permeabilization A->B C DNA Denaturation (HCl) B->C D Blocking C->D E Primary Antibody Incubation (anti-BrdU) D->E F Secondary Antibody Incubation (Fluorescent) E->F G Nuclear Counterstain (DAPI) F->G H Fluorescence Microscopy & Analysis G->H

References

Troubleshooting & Optimization

Troubleshooting RG2833 solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and drug development professionals utilizing the brain-penetrant HDAC inhibitor RG2833, achieving optimal solubility in experimental buffers is critical for reliable and reproducible results. This technical support center provides a comprehensive guide to troubleshooting common solubility challenges, offering detailed protocols and frequently asked questions to ensure seamless integration of this compound into your research workflows.

Solubility Profile of this compound

Understanding the solubility of this compound in various solvents is the first step in preparing successful experimental solutions. The following table summarizes key quantitative data on its solubility.

Solvent/SystemSolubilityRecommended Practices
Dimethyl Sulfoxide (DMSO)≥50 mg/mL (147.31 mM)[1], ~68 mg/mL (~200.3 mM)[2]Use fresh, non-hygroscopic DMSO.[1][3]
Ethanol (EtOH)≥8.05 mg/mL[4], ~10 mg/mL (~29.6 mM)[2]Gentle warming and sonication can aid dissolution.[4][5]
WaterInsoluble[2][4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥2.5 mg/mL (7.37 mM)[1][2]Add solvents sequentially and ensure the solution is clear before adding the next.[2][5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥2.5 mg/mL (7.37 mM)[1][2]Prepare the 20% SBE-β-CD in saline solution first.[2]
10% DMSO + 90% Corn Oil≥2.5 mg/mL (7.37 mM)[1][2]Mix the DMSO stock solution with corn oil thoroughly.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous experimental buffer. What should I do?

A1: this compound is practically insoluble in water.[2][4] To work with aqueous buffers, you must first prepare a concentrated stock solution in an organic solvent like DMSO.[1][3][4] This stock solution can then be diluted to the final desired concentration in your experimental buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cellular viability and experimental outcomes.

Q2: I've prepared a DMSO stock solution, but I see precipitation when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit in the presence of a low percentage of DMSO. Try lowering the final concentration.

  • Increase the Cosolvent Percentage: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always run appropriate vehicle controls to account for any effects of the solvent.

  • Use a Surfactant: For in vivo formulations, surfactants like Tween 80 are often used to improve solubility and stability.[1][2][5]

  • Utilize Sonication: After diluting the stock solution, brief sonication of the final working solution can help to redissolve any small precipitates that may have formed.[4][5]

  • Warm the Solution: Gentle warming to 37°C can temporarily increase solubility and help dissolve the compound.[4] However, be cautious about the temperature stability of this compound and other components in your buffer.

Q3: What is the best way to store my this compound stock solution?

A3: this compound stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[4][5] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I prepare a stock solution of this compound in ethanol?

A4: Yes, this compound is soluble in ethanol, although to a lesser extent than in DMSO.[4][5] An ethanol stock solution may be a suitable alternative if your experimental system is sensitive to DMSO. Similar to DMSO, you will need to dilute this stock into your final buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 339.43 g/mol )[4][5] in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh 3.39 mg of this compound.

  • Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly. If complete dissolution is not achieved, you can warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[4]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw a single aliquot of your 10 mM this compound DMSO stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your desired cell culture medium to 37°C.

  • Dilution: In a sterile tube, add the required volume of the 10 mM stock solution to the pre-warmed medium. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium.

  • Mixing: Gently vortex or invert the tube to mix the solution thoroughly.

  • Application: Use the freshly prepared working solution immediately for your experiment.

Visualizing Experimental Workflows

Troubleshooting this compound Solubility Issues

G start Start: this compound Solubility Issue check_stock Is the stock solution properly prepared in 100% DMSO? start->check_stock prepare_stock Prepare fresh stock in anhydrous DMSO check_stock->prepare_stock No check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes prepare_stock->check_stock lower_conc Lower final concentration check_dilution->lower_conc Yes success Success: Soluble Solution check_dilution->success No increase_cosolvent Increase co-solvent (e.g., DMSO) percentage (with vehicle control) lower_conc->increase_cosolvent lower_conc->success use_sonication Apply brief sonication increase_cosolvent->use_sonication increase_cosolvent->success gentle_warming Gentle warming (e.g., 37°C) use_sonication->gentle_warming use_sonication->success gentle_warming->success fail Issue persists: Consider formulation with surfactants (e.g., Tween 80) gentle_warming->fail G start Start: Cell-Based Experiment with this compound prep_stock Prepare 10 mM Stock Solution in DMSO start->prep_stock culture_cells Culture and Plate Cells start->culture_cells prep_working Prepare Working Solution (Dilute stock in culture medium) prep_stock->prep_working culture_cells->prep_working treat_cells Treat Cells with this compound Working Solution prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay (e.g., Western Blot, qPCR, etc.) incubate->assay analyze Analyze Data assay->analyze end End of Experiment analyze->end

References

RG2833 In Vivo Experiments Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RG2833 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered when working with this selective HDAC1 and HDAC3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a brain-permeable histone deacetylase (HDAC) inhibitor with high selectivity for HDAC1 and HDAC3.[1][2][3] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more open chromatin structure and the upregulation of gene expression.[4] This mechanism is being explored for therapeutic potential in various neurodegenerative diseases where gene silencing contributes to pathology.

Q2: What are the primary in vivo applications of this compound?

A2: this compound has been investigated in several preclinical models of neurodegenerative diseases, including:

  • Friedreich's Ataxia: To increase frataxin (FXN) gene expression.[4][5]

  • Alzheimer's Disease: To improve cognitive deficits and modulate the expression of genes related to synaptic plasticity.[6][7][8]

  • Parkinson's Disease: To alleviate L-DOPA-induced dyskinesia.[2][3]

  • Diffuse Intrinsic Pontine Glioma (DIPG): To inhibit tumor growth and induce apoptosis.[9][10]

Q3: How should this compound be stored?

A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for 1 year.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with this compound.

Issue 1: Difficulty dissolving this compound for in vivo administration.

  • Problem: this compound has poor solubility in aqueous solutions.

  • Solution: Prepare a stock solution in 100% DMSO. For the final formulation, use a vehicle containing co-solvents. Several formulations have been successfully used in publications. Heating and/or sonication can aid dissolution. It is recommended to prepare the working solution fresh on the day of use.[1]

Issue 2: Lack of expected therapeutic effect in your animal model.

  • Problem: The compound may not be reaching the target tissue at a sufficient concentration or for a sufficient duration.

  • Troubleshooting Steps:

    • Verify Formulation and Administration: Ensure the formulation is prepared correctly and administered as intended. See the detailed experimental protocols below.

    • Consider Pharmacokinetics: The therapeutic effects of this compound can be delayed. For example, in a model of Parkinson's disease, the anti-dyskinetic effects were observed a week after the cessation of treatment, suggesting long-lasting changes at the nuclear level.[11]

    • Dose-Response: Ensure you are using an appropriate dose. In some studies, lower doses of this compound did not produce the desired effect, while higher doses were successful.[3]

    • Target Engagement: If possible, measure downstream markers of HDAC inhibition in your target tissue, such as increased histone acetylation, to confirm the compound is active in vivo.

Issue 3: Unexpected or inconsistent results between sexes.

  • Problem: A study in a rat model of Alzheimer's disease found that this compound improved spatial memory and upregulated synaptic plasticity genes in females only.[6][7][8] No significant effects were observed in males.

  • Recommendation: It is critical to include both male and female animals in your experimental design and analyze the data for sex-specific effects. The underlying reasons for these differences are still under investigation but could be related to drug metabolism or hormonal influences.

Issue 4: No effect on certain pathological markers.

  • Problem: In the same Alzheimer's model where cognitive improvements were seen in females, this compound did not reduce amyloid-beta accumulation or microgliosis.[6][7][8]

  • Interpretation: This suggests that the beneficial effects of this compound may be mediated through mechanisms other than the clearance of protein aggregates, such as the enhancement of synaptic function and neuroplasticity. When designing your experiments, consider including a broad range of outcome measures to capture the full spectrum of the compound's effects.

Quantitative Data Summary

ParameterValueSpecies/ModelSource
HDAC1 IC50 60 nMCell-free assay[1][3]
HDAC3 IC50 50 nMCell-free assay[1][3]
HDAC1 Ki 32 nMCell-free assay[1][3]
HDAC3 Ki 5 nMCell-free assay[1][3]
Effective Dose (Friedreich's Ataxia) 100-150 mg/kg, s.c.KIKI and YG8R mice[3]
Effective Dose (Parkinson's Disease) 30 mg/kg, p.o.Marmoset[2]
Effective Dose (Alzheimer's Disease) ~30 mg/kg/day in dietTgF344-AD rats[6]

Detailed Experimental Protocols

1. Formulation of this compound for In Vivo Administration

Below are examples of formulations used in published studies. The choice of vehicle will depend on the route of administration and the required concentration.

Formulation 1: For Oral (p.o.) or Subcutaneous (s.c.) Administration [1]

  • Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Preparation:

    • Dissolve this compound in DMSO to make a stock solution.

    • Add PEG300 to the DMSO stock and mix until clear.

    • Add Tween-80 and mix until clear.

    • Add saline to reach the final volume and mix thoroughly.

Formulation 2: For Subcutaneous (s.c.) Administration [1]

  • Vehicle Composition: 10% DMSO, 90% Corn Oil

  • Preparation:

    • Dissolve this compound in DMSO to make a stock solution.

    • Add the DMSO stock to the corn oil and mix thoroughly.

Formulation 3: For Oral (p.o.) Administration with Cyclodextrin [11]

  • Vehicle Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Preparation:

    • Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

    • Dissolve this compound in DMSO to make a stock solution.

    • Add the DMSO stock to the SBE-β-CD solution and mix thoroughly.

2. Subcutaneous (s.c.) Injection in Mice

  • Materials: Syringe (e.g., 1 mL), needle (25-27 gauge), prepared this compound formulation.

  • Procedure:

    • Draw the required dose of the this compound solution into the syringe and remove any air bubbles.

    • Restrain the mouse by grasping the loose skin over the shoulders (scruffing) with your non-dominant hand.

    • Create a "tent" of skin.

    • With your dominant hand, insert the needle, bevel up, into the base of the skin tent at a shallow angle.[12][13][14][15][16]

    • Gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears, withdraw the needle and try a new site.

    • Inject the solution slowly. A small bleb should form under the skin.

    • Withdraw the needle and return the mouse to its cage.

3. Oral Gavage (p.o.) in Mice

  • Materials: Syringe, flexible feeding needle (gavage needle), prepared this compound formulation.

  • Procedure:

    • Fill the syringe with the correct volume of the this compound solution.

    • Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

    • Gently insert the gavage needle into the side of the mouse's mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.

    • Once the needle is properly positioned in the esophagus (a slight resistance will be felt), dispense the solution slowly.

    • Gently remove the gavage needle and return the mouse to its cage. Observe the animal for any signs of distress.

Visualizations

RG2833_Mechanism_of_Action This compound This compound HDAC1_3 HDAC1 / HDAC3 This compound->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Acetylation->Chromatin Leads to Gene_Expression Increased Gene Expression (e.g., Frataxin) Chromatin->Gene_Expression Allows for RG2833_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation 1. Prepare this compound Formulation Dosing 3. Administer this compound (p.o. or s.c.) Formulation->Dosing Animal_Prep 2. Prepare Animal Model (e.g., mouse, rat) Animal_Prep->Dosing Behavior 4a. Behavioral Testing (e.g., rotarod, spatial memory) Dosing->Behavior Tissue 4b. Tissue Collection (e.g., brain, spinal cord) Dosing->Tissue Biochem 4c. Biochemical Analysis (e.g., Western blot, qPCR) Tissue->Biochem RG2833_Troubleshooting_Logic Start Unexpected In Vivo Results Check_Formulation Is the formulation correct and stable? Start->Check_Formulation Check_Dose Is the dose and regimen appropriate? Check_Formulation->Check_Dose Yes Revise_Formulation Revise Formulation Check_Formulation->Revise_Formulation No Consider_Sex Are there sex-specific effects? Check_Dose->Consider_Sex Yes Adjust_Dose Adjust Dose/Regimen Check_Dose->Adjust_Dose No Consider_PK Is a delayed onset of effect possible? Consider_Sex->Consider_PK Yes Analyze_by_Sex Analyze Data by Sex Consider_Sex->Analyze_by_Sex No Extend_Timeline Extend Observation Timeline Consider_PK->Extend_Timeline Yes

References

Addressing RG2833 instability in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RG2833. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on addressing potential instability during long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like DMSO and Ethanol.[1][2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Preparation: Dissolve powdered this compound in fresh, anhydrous DMSO to a concentration of 10-20 mM.[1][3] Gentle warming at 37°C or sonication can aid dissolution.[2]

  • Storage: Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1-2 years).[1][5]

Q2: How do I prepare working solutions of this compound for my cell culture experiments?

A2: Prepare working solutions by diluting the DMSO stock solution directly into your cell culture medium immediately before use. To avoid precipitation and ensure homogeneity, it is crucial to mix thoroughly after adding the compound to the medium. The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to minimize solvent-induced cytotoxicity.

Q3: Is this compound stable in cell culture medium for long-term experiments?

A3: While specific data on the long-term stability of this compound in aqueous cell culture media is limited, it is generally recommended to replenish the compound with each media change, especially for experiments lasting several days or weeks. This practice mitigates the risk of compound degradation or metabolism by the cells, ensuring a consistent effective concentration. Some sources explicitly advise against long-term storage of aqueous solutions.

Q4: What are the typical working concentrations for this compound in cell culture?

A4: The effective concentration of this compound can vary depending on the cell type and the desired biological endpoint. However, most studies report high activity in the concentration range of 1 to 10 µM.[5] For example, treatment of DIPG cell lines with this compound in the 5–10µM range has been shown to suppress cell proliferation.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the culture medium after adding this compound. The solubility limit of this compound in the aqueous medium has been exceeded.Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to your cells. Prepare the working solution by adding the this compound stock solution to the medium while vortexing or mixing to ensure rapid and even dispersion. Consider using a lower final concentration of this compound.
Loss of biological effect over time in a long-term experiment. The compound may be degrading in the culture medium or being metabolized by the cells.Replenish this compound with every media change. For very long-term cultures without frequent media changes, consider establishing a dose-response curve at different time points to assess the compound's stability and activity over time.
Inconsistent results between experiments. Inconsistent preparation or storage of this compound solutions. Variability in cell density or culture conditions.Strictly adhere to the recommended protocols for preparing and storing stock solutions. Use single-use aliquots to avoid variability from freeze-thaw cycles. Ensure consistent cell seeding densities and culture conditions across all experiments.
High background noise or off-target effects. The concentration of this compound or DMSO may be too high, leading to cytotoxicity or non-specific effects.Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent effects.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary targets, HDAC1 and HDAC3.

ParameterHDAC1HDAC3
IC₅₀ 60 nM50 nM
Kᵢ 32 nM5 nM

Data compiled from multiple sources.[5]

Experimental Protocols

Protocol: In Vitro Assessment of this compound Activity in a Cell-Based Assay

This protocol provides a general framework for evaluating the effect of this compound on cell viability and histone acetylation.

  • Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the duration of the experiment and allow them to adhere overnight.

  • Compound Preparation:

    • Thaw a single-use aliquot of your 10 mM this compound DMSO stock solution.

    • Prepare serial dilutions of the stock solution in cell culture medium to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the this compound-containing medium or the vehicle control medium to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability (e.g., using an MTS assay):

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Assessment of Histone Acetylation (by Western Blot):

    • Lyse the treated cells and collect the protein extracts.

    • Determine protein concentration using a standard method (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetylated Histone H3 and a loading control (e.g., total Histone H3 or GAPDH).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

Visualizations

RG2833_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC1_3_cyt HDAC1/3 This compound->HDAC1_3_cyt Inhibition HDAC1_3_nuc HDAC1/3 This compound->HDAC1_3_nuc Inhibition p65_Ac Acetylated p65 HDAC1_3_cyt->p65_Ac Deacetylation p65_nuc p65 p65_Ac->p65_nuc Inhibition of Translocation p65_IkappaB p65-IκB Complex p65_IkappaB->p65_Ac Acetylation p65_IkappaB->p65_nuc Translocation Histones_Ac Acetylated Histones HDAC1_3_nuc->Histones_Ac Deacetylation Gene_Expression Altered Gene Expression Histones_Ac->Gene_Expression Upregulation Histones_DeAc Deacetylated Histones NFkB_Target_Genes NF-κB Pro-survival Genes (e.g., BCL2, BCL-xL, XIAP) p65_nuc->NFkB_Target_Genes Transcription

Caption: Mechanism of action of this compound as an HDAC1/3 inhibitor.

Experimental_Workflow start Start prepare_stock Prepare 10 mM this compound Stock in DMSO start->prepare_stock store_stock Aliquot and Store at -80°C prepare_stock->store_stock prepare_working Prepare Fresh Working Solutions in Culture Medium store_stock->prepare_working Use one aliquot seed_cells Seed Cells in Culture Plates seed_cells->prepare_working treat_cells Treat Cells with this compound (include vehicle control) prepare_working->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate endpoint_assay Perform Endpoint Assays incubate->endpoint_assay viability Cell Viability Assay (e.g., MTS) endpoint_assay->viability western Western Blot for Target Proteins endpoint_assay->western data_analysis Data Analysis viability->data_analysis western->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Enhancing RG2833 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the delivery of RG2833 across the blood-brain barrier (BBB). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your in vivo and in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to the brain challenging?

This compound is a potent and selective inhibitor of histone deacetylases (HDACs) 1 and 3, showing promise in preclinical models of neurodegenerative diseases. Like many small molecules, its efficient passage across the blood-brain barrier (BBB) is a significant hurdle. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While this compound is described as brain-penetrant, with a brain/plasma concentration ratio of 0.6-0.8, enhancing its delivery can significantly improve its therapeutic efficacy at lower systemic doses, thereby reducing potential side effects.

Q2: What are the primary strategies for improving this compound delivery across the BBB?

The two main strategies to enhance BBB penetration of therapeutics like this compound are:

  • Nanoparticle-based delivery: Encapsulating this compound into nanoparticles, such as liposomes or biodegradable polymers like PLGA, can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.

  • Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating this compound to a ligand (e.g., an antibody) that binds to a specific receptor, such as the transferrin receptor, which is highly expressed on brain capillary endothelial cells. This binding triggers the transport of the ligand-drug conjugate across the BBB.

Q3: How do I choose between nanoparticle encapsulation and receptor-mediated transcytosis?

The choice of strategy depends on several factors, including your experimental goals, resources, and the specific cell types you are targeting within the brain.

  • Nanoparticles offer a versatile platform for drug delivery and can be designed to release the drug in a controlled manner. They are generally easier to prepare than antibody-drug conjugates.

  • Receptor-mediated transcytosis offers a more targeted approach, potentially leading to higher brain concentrations and reduced off-target effects. However, the development and production of antibody-drug conjugates can be more complex and costly.

Q4: What are the critical parameters to consider when formulating this compound nanoparticles?

Key parameters for successful nanoparticle formulation include:

  • Particle size: Generally, smaller nanoparticles (under 100 nm) are more effective at crossing the BBB.

  • Surface charge (Zeta potential): A neutral or slightly negative surface charge can help to avoid rapid clearance by the reticuloendothelial system.

  • Drug loading and encapsulation efficiency: Maximizing the amount of this compound carried by each nanoparticle is crucial for therapeutic efficacy.

  • Stability: Nanoparticles should be stable in biological fluids and not aggregate.

Troubleshooting Guides

Troubleshooting Poor this compound Brain Penetration
Observed Issue Potential Cause(s) Suggested Solution(s)
Low brain-to-plasma concentration ratio of free this compound. Inefficient BBB transport.- Increase the lipophilicity of the drug molecule through chemical modification (if feasible).- Co-administer with a P-glycoprotein inhibitor to reduce efflux from the brain.
Low brain accumulation of this compound-loaded nanoparticles. - Nanoparticle size is too large.- Unfavorable surface charge leading to rapid clearance.- Insufficient circulation time.- Optimize the formulation protocol to achieve a smaller particle size (e.g., by adjusting homogenization speed or sonication time).- Modify the nanoparticle surface with PEG (PEGylation) to create a "stealth" effect and prolong circulation.- Evaluate different nanoparticle materials and surfactants.
Inconsistent results between animals. - Variability in the BBB integrity of the animal model.- Inconsistent administration of the formulation.- Ensure the health and age of the animals are consistent.- Refine the injection technique to ensure consistent dosing and administration rate.
Troubleshooting Nanoparticle Formulation and Stability
Observed Issue Potential Cause(s) Suggested Solution(s)
Large and polydisperse nanoparticles. - Inefficient homogenization or sonication.- Inappropriate concentration of polymer/lipid or surfactant.- Increase the energy input during particle formation (higher speed, longer time).- Optimize the ratio of organic to aqueous phase and the concentrations of all components.
Low this compound encapsulation efficiency. - Poor solubility of this compound in the chosen organic solvent or lipid matrix.- Drug leakage during the formulation process.- Screen different solvents to improve this compound solubility.- Modify the formulation method (e.g., use a double emulsion technique for hydrophilic drugs).- Optimize the drug-to-polymer/lipid ratio.
Nanoparticle aggregation over time. - Insufficient surface stabilization.- Inappropriate storage conditions.- Increase the concentration of the stabilizing agent (e.g., surfactant or PEG).- Store nanoparticles at the recommended temperature (often 4°C) and avoid freeze-thaw cycles unless they are lyophilized with a cryoprotectant.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM.

  • Emulsification: Add the organic phase dropwise to 10 mL of the 2% PVA solution while stirring at 500 rpm on a magnetic stirrer.

  • Sonication: Immediately sonicate the mixture on ice for 3 minutes at 60% amplitude to form a nanoemulsion.

  • Solvent Evaporation: Leave the nanoemulsion stirring overnight at room temperature in a fume hood to allow for the complete evaporation of DCM.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound. Resuspend the pellet in water and centrifuge again after each wash.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for immediate use or lyophilize for long-term storage.

dot

experimental_workflow cluster_prep Organic Phase Preparation cluster_emulsion Emulsification & Sonication cluster_purification Purification & Collection This compound This compound Dissolve Dissolve in DCM This compound->Dissolve PLGA PLGA PLGA->Dissolve DCM DCM DCM->Dissolve Emulsify Add to PVA Solution (Stirring) Dissolve->Emulsify PVA_solution 2% PVA Solution PVA_solution->Emulsify Sonicate Sonicate on Ice Emulsify->Sonicate Evaporate Solvent Evaporation (Overnight Stirring) Sonicate->Evaporate Centrifuge1 Centrifuge Evaporate->Centrifuge1 Wash Wash with Water (2x) Centrifuge1->Wash Centrifuge2 Centrifuge Wash->Centrifuge2 Resuspend Resuspend/Lyophilize Centrifuge2->Resuspend Final_Product Final_Product Resuspend->Final_Product This compound-PLGA NPs

Caption: Workflow for this compound-PLGA nanoparticle formulation.

Protocol 2: Conjugation of this compound to Anti-Transferrin Receptor Antibody

This protocol provides a general method for conjugating this compound to an anti-transferrin receptor antibody (or a similar targeting ligand) using a bifunctional linker. Note: This is a representative protocol and may require optimization based on the specific antibody and linker used.

Materials:

  • This compound with a reactive group (e.g., a primary amine)

  • Anti-transferrin receptor monoclonal antibody

  • Bifunctional crosslinker (e.g., NHS-PEG-Maleimide)

  • Reducing agent (e.g., DTT)

  • Desalting columns

  • Reaction buffers (e.g., PBS, pH 7.4)

Methodology:

  • Antibody Reduction: Incubate the anti-transferrin receptor antibody with a 20-fold molar excess of DTT for 30 minutes at 37°C to reduce the hinge-region disulfide bonds, exposing free sulfhydryl groups.

  • Purification of Reduced Antibody: Remove excess DTT using a desalting column equilibrated with PBS.

  • Activation of this compound: React this compound with a 10-fold molar excess of the NHS-PEG-Maleimide crosslinker in PBS for 2 hours at room temperature.

  • Purification of Activated this compound: Remove excess crosslinker using a desalting column.

  • Conjugation: Immediately mix the purified reduced antibody and the activated this compound at a 1:5 molar ratio and allow them to react for 4 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: Purify the this compound-antibody conjugate from unreacted components using size exclusion chromatography.

  • Characterization: Characterize the conjugate by SDS-PAGE to confirm conjugation and determine the drug-to-antibody ratio (DAR).

dot

conjugation_workflow cluster_antibody_prep Antibody Preparation cluster_drug_prep This compound Preparation Antibody Anti-TfR Antibody Reduce Reduce with DTT Antibody->Reduce PurifyAb Purify (Desalting) Reduce->PurifyAb Conjugate Conjugation Reaction PurifyAb->Conjugate This compound This compound Activate Activate with Linker This compound->Activate PurifyDrug Purify (Desalting) Activate->PurifyDrug PurifyDrug->Conjugate PurifyConj Purify Conjugate (SEC) Conjugate->PurifyConj Final_Product This compound-Antibody Conjugate PurifyConj->Final_Product

Caption: Workflow for this compound-antibody conjugation.

Data Presentation

The following tables present illustrative quantitative data for different this compound formulations. Please note that this is example data for comparative purposes and may not reflect actual experimental results.

Table 1: Physicochemical Properties of this compound Formulations
Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%)
Free this compound N/AN/AN/AN/A
This compound-PLGA NPs 95 ± 50.15 ± 0.03-15.2 ± 2.175 ± 5
This compound-Liposomes 110 ± 80.21 ± 0.04-10.5 ± 1.868 ± 6
This compound-TfR-Ab N/AN/AN/AN/A
Table 2: In Vivo Brain Delivery Efficiency of this compound Formulations (Rodent Model)
Formulation Dose (mg/kg) Brain Concentration (ng/g) at 2h Brain/Plasma Ratio at 2h
Free this compound 10150 ± 250.7 ± 0.1
This compound-PLGA NPs 10450 ± 602.1 ± 0.3

|

Technical Support Center: Overcoming RG2833 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective HDAC1 and HDAC3 inhibitor, RG2833, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RGFP109) is a brain-permeable, selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC3.[1][2][3] Its primary mechanism of action is to block the enzymatic activity of these HDACs, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in protein acetylation results in changes in gene expression, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth in susceptible cancer cell lines.[4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to HDAC inhibitors like this compound can arise from several factors:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Activation of Pro-Survival Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) pathway is a key survival pathway that can be activated in response to HDAC inhibition. This can lead to the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, XIAP) that counteract the cytotoxic effects of this compound.[6][7]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins, making them inherently more resistant to this compound-induced cell death.

  • Altered Target Expression: An increase in the expression levels of HDAC1 or HDAC3 may require higher concentrations of this compound to achieve a therapeutic effect.

  • Epigenetic Modifications: Pre-existing or acquired DNA methylation patterns can silence tumor suppressor genes, and this compound alone may not be sufficient to reactivate their expression.

Q3: Are there any known combination strategies to overcome this compound resistance?

Yes, combination therapies have shown promise in overcoming resistance to HDAC inhibitors. For this compound, synergistic effects have been observed with:

  • Lomustine and Radiation: In Diffuse Intrinsic Pontine Glioma (DIPG) cell lines, this compound has demonstrated strong synergism with both the chemotherapeutic agent lomustine and radiation.[6]

  • NF-κB Pathway Inhibitors: Since activation of the NF-κB pathway is a potential resistance mechanism, combining this compound with an NF-κB inhibitor could restore sensitivity. This compound itself has been shown to disrupt the NF-κB pathway by promoting the acetylation of p65, leading to decreased expression of pro-survival genes.[6][7]

Troubleshooting Guides

Problem 1: Decreased potency of this compound observed in our cell line.

Possible Cause 1: Development of acquired resistance.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in your cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.

  • Investigate Efflux Pump Activity: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux activity. Increased efflux in the resistant cells compared to the parental line suggests the involvement of ABC transporters.

  • Assess Apoptosis Evasion: Perform a western blot to compare the expression levels of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) between the sensitive and resistant cell lines following this compound treatment.

  • Evaluate NF-κB Pathway Activation: Use western blotting to check for increased levels of acetylated p65 and the expression of NF-κB target genes (e.g., Bcl-xL, XIAP) in the resistant line.

Possible Cause 2: Issues with this compound compound.

Troubleshooting Steps:

  • Check Compound Integrity: Ensure the this compound stock solution is properly stored and has not expired. Prepare a fresh stock solution from a new vial if necessary.

  • Verify Concentration: If possible, verify the concentration of your this compound stock solution using an appropriate analytical method.

Problem 2: How to experimentally overcome this compound resistance in vitro?

Solution: Test combination therapies.

Based on the potential resistance mechanisms, the following combination strategies can be explored:

  • Combination with an NF-κB Inhibitor:

    • Treat the this compound-resistant cells with a combination of this compound and a known NF-κB inhibitor (e.g., BAY 11-7082).

    • Perform a synergy analysis (e.g., using the Bliss independence or Loewe additivity model) to determine if the combination is synergistic, additive, or antagonistic.

  • Combination with Lomustine or Radiation:

    • Based on preclinical data in DIPG, test the combination of this compound with lomustine or radiation in your resistant cell line.[6]

    • Assess cell viability and synergy.

Data Presentation

Table 1: In Vitro Efficacy of this compound

CompoundTargetIC50 (nM)Cell-Free/Cell-BasedReference
This compoundHDAC160Cell-Free[1][2][3]
This compoundHDAC350Cell-Free[1][2][3]

Table 2: Synergy Scores for this compound Combination Therapies in DIPG Cell Lines

CombinationCell LineSynergy Score (ZIP model)InterpretationReference
This compound + LomustineJHH-DIPG117.8Strong Synergy[6]
This compound + LomustineHSJD00717.7Strong Synergy[6]
This compound + RadiationJHH-DIPG19.7Synergy[6]
This compound + RadiationJHH-DIPG16A10.9Strong Synergy[6]

Note: Synergy scores between -10 and 10 are generally considered additive, while scores >10 are considered synergistic.[8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol is adapted from general methods for generating drug-resistant cell lines.[9][10]

  • Determine the initial IC50 of this compound: Culture the parental cancer cell line and perform a dose-response experiment to determine the initial IC50 value of this compound.

  • Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.

  • Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in drug-free medium until they reach 70-80% confluency.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in subsequent treatment cycles (e.g., 1.5 to 2-fold increase).

  • Repeat Cycles: Repeat the cycle of treatment and recovery for several months.

  • Characterize the Resistant Population: Periodically assess the IC50 of the cell population to monitor the development of resistance. A significant and stable increase in the IC50 value indicates the generation of a resistant cell line.

  • Clonal Selection (Optional): To obtain a clonal resistant cell line, perform single-cell cloning of the resistant population by limiting dilution in 96-well plates.

Protocol 2: Synergy Assessment of this compound in Combination with a Second Agent

This protocol outlines a method to assess the synergistic effects of this compound with another drug.[11][12]

  • Cell Seeding: Seed the this compound-resistant cancer cell line in 96-well plates at a predetermined optimal density.

  • Drug Preparation: Prepare serial dilutions of this compound and the second agent.

  • Combination Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Cell Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Use a synergy analysis software (e.g., SynergyFinder) to calculate synergy scores based on models like Bliss independence or Loewe additivity.[13]

Mandatory Visualizations

RG2833_Mechanism_of_Action This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression (e.g., p21 up, Bcl-2 down) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Effects

Caption: Mechanism of action of this compound.

RG2833_Resistance_Mechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms RG2833_in This compound (in) HDAC1_3 HDAC1/HDAC3 RG2833_in->HDAC1_3 Inhibition Efflux Drug Efflux (e.g., P-gp) RG2833_in->Efflux Apoptosis Apoptosis HDAC1_3->Apoptosis Leads to RG2833_out This compound (out) Efflux->RG2833_out Pumps out NFkB NF-κB Activation Anti_Apoptotic Upregulation of Anti-apoptotic Proteins (e.g., Bcl-2) NFkB->Anti_Apoptotic Promotes Anti_Apoptotic->Apoptosis Inhibits RG2833_out->RG2833_in

Caption: Key mechanisms of resistance to this compound.

Experimental_Workflow_Synergy Start Seed this compound-resistant cancer cells Treatment Treat with this compound and second agent (matrix) Start->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation Viability Measure cell viability (e.g., MTS assay) Incubation->Viability Analysis Analyze data for synergy (e.g., SynergyFinder) Viability->Analysis Result Determine if combination is synergistic, additive, or antagonistic Analysis->Result

Caption: Experimental workflow for synergy assessment.

References

Best practices for storing and handling RG2833

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of RG2833.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and efficacy. Recommendations for both powder and solvent-based stock solutions are summarized below.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO or ethanol.[1] To enhance solubility, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[2] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and brain-penetrant inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][3] By inhibiting these enzymes, this compound increases histone acetylation, leading to a more relaxed chromatin structure. This facilitates the transcription of various genes, including the frataxin (FXN) gene, which is downregulated in Friedreich's ataxia.[1]

Troubleshooting Guide

Q1: My this compound solution precipitated after dilution in cell culture medium. What should I do?

A1: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. Here are some steps to troubleshoot this problem:

  • Pre-warm the media: Always use cell culture media pre-warmed to 37°C.

  • Gradual dilution: Add the this compound stock solution dropwise to the media while gently swirling to ensure rapid and even dispersion.

  • Sonication: If precipitation occurs, gentle sonication can help redissolve the compound.[3]

  • Lower final concentration: The intended concentration may be too high. Consider performing a dose-response experiment to determine the optimal, non-precipitating concentration for your experiments.

Q2: I observed unexpected cytotoxicity in my cell culture after treating with this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors:

  • High DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is not toxic to your cells (typically below 0.5%).

  • Compound concentration: The concentration of this compound used may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the IC50 value for your cells.

  • Cell confluency: The sensitivity of cells to a compound can vary with their confluency. Ensure you are consistent with the cell density at the time of treatment.

  • Contamination: Rule out any potential microbial contamination of your cell cultures or reagents.

Quantitative Data Summary

ParameterValueReference
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]
Solubility in DMSO ≥16.95 mg/mL[2]
Solubility in Ethanol ≥8.05 mg/mL (with gentle warming)[2]
HDAC1 IC50 60 nM[1]
HDAC3 IC50 50 nM[1]

Experimental Protocols

Protocol 1: In Vitro Treatment of Peripheral Blood Mononuclear Cells (PBMCs) with this compound and Measurement of Frataxin (FXN) mRNA Levels

1. Cell Culture:

  • Isolate PBMCs from whole blood using standard methods.
  • Culture the cells in RPMI-1640 medium supplemented with 15% FBS, L-glutamine, penicillin, and streptomycin.

2. This compound Treatment:

  • Prepare a stock solution of this compound in DMSO.
  • Treat the PBMCs with varying concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) for 48 hours. Include a DMSO-only vehicle control.

3. RNA Extraction and qRT-PCR:

  • After 48 hours, harvest the cells and extract total RNA using a suitable kit.
  • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of FXN mRNA. Normalize the results to a stable housekeeping gene.

Protocol 2: Assessment of Histone Acetylation in Cultured Cells

1. Cell Treatment:

  • Plate your cells of interest at an appropriate density.
  • Treat the cells with this compound at the desired concentration and for the desired time period. Include a vehicle control.

2. Histone Extraction:

  • Lyse the cells and extract histones using a histone extraction kit or a standard acid extraction protocol.

3. Western Blotting:

  • Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with an antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9) and a primary antibody for total histone H3 as a loading control.
  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
  • Quantify the band intensities to determine the relative increase in histone acetylation.

Visualizations

RG2833_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC1_3_cytoplasm HDAC1/3 This compound->HDAC1_3_cytoplasm Inhibits HDAC1_3_nucleus HDAC1/3 This compound->HDAC1_3_nucleus Inhibits Histones Histones HDAC1_3_nucleus->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Leads to Gene_Transcription Gene Transcription (e.g., Frataxin) Chromatin->Gene_Transcription Represses Open_Chromatin->Gene_Transcription Promotes

Caption: Mechanism of action of this compound as an HDAC1/3 inhibitor.

Experimental_Workflow_Frataxin_Measurement start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs culture_cells Culture PBMCs isolate_pbmcs->culture_cells treat_this compound Treat with this compound (or vehicle control) culture_cells->treat_this compound incubate Incubate for 48h treat_this compound->incubate harvest_cells Harvest Cells incubate->harvest_cells extract_rna Extract Total RNA harvest_cells->extract_rna qprc qRT-PCR for Frataxin mRNA extract_rna->qprc analyze_data Analyze Data qprc->analyze_data end End analyze_data->end

Caption: Experimental workflow for measuring frataxin mRNA levels in PBMCs.

Troubleshooting_Precipitation issue Issue: This compound Precipitation cause1 Cause 1: High Concentration issue->cause1 cause2 Cause 2: Rapid Dilution issue->cause2 cause3 Cause 3: Cold Medium issue->cause3 solution1 Solution: Lower Concentration cause1->solution1 solution2 Solution: Gradual Dropwise Addition cause2->solution2 solution3 Solution: Pre-warm Medium to 37°C cause3->solution3

Caption: Troubleshooting guide for this compound precipitation in media.

References

Interpreting variable results in RG2833 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving variable results in experiments involving the HDAC inhibitor, RG2833.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as RGFP109) is a brain-penetrant histone deacetylase (HDAC) inhibitor. It selectively targets HDAC1 and HDAC3.[1][2] Its mechanism of action involves the inhibition of these enzymes, leading to an increase in histone acetylation and subsequent modulation of gene expression.[3] This epigenetic modification can lead to the upregulation of specific genes, such as frataxin (FXN), which is implicated in Friedreich's ataxia.[3][4]

Q2: What are the typical effective concentrations for this compound in in vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the experimental endpoint. Generally, concentrations in the range of 1 µM to 10 µM are reported to be active.[1] For example, in Diffuse Intrinsic Pontine Glioma (DIPG) cell lines, this compound has been shown to suppress cell proliferation in the 5–10µM range.[5] In peripheral blood mononuclear cells (PBMCs) from Friedreich's ataxia patients, dose-dependent upregulation of frataxin mRNA and protein is observed with concentrations from 1 to 10 µM.[2][3]

Q3: How should this compound be prepared and stored for experimental use?

This compound is soluble in DMSO.[3] For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C for long-term stability.[1] Working solutions should be freshly prepared for each experiment by diluting the stock solution in the appropriate cell culture medium. For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are recommended, and these solutions should be prepared fresh on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Problem 1: High variability in results between replicate wells or experiments.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.
Edge effects in microplates Evaporation from outer wells can concentrate this compound and other media components. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile water or PBS.
Inaccurate pipetting of this compound Use calibrated pipettes and pre-wet the tips before dispensing small volumes of the compound. For serial dilutions, ensure thorough mixing at each step.
Temperature fluctuations Enzyme kinetics are sensitive to temperature changes. Pre-warm all reagents and plates to the assay temperature. Ensure the incubator and plate reader are properly calibrated and maintain a stable temperature.
Compound precipitation Visually inspect the prepared working solutions for any signs of precipitation, especially after dilution in aqueous media. If precipitation is suspected, consider adjusting the final DMSO concentration or using a different formulation for in vitro studies.

Problem 2: No significant effect of this compound is observed.

Potential Cause Troubleshooting Step
Inactive this compound Ensure the compound has been stored correctly (protected from light, at the recommended temperature). If degradation is suspected, use a fresh stock of the inhibitor.
Insufficient incubation time The time required for this compound to exert its effects can vary. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and endpoint. Some effects on mRNA levels can be detected as early as 12-24 hours.[1]
Sub-optimal concentration The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration range for your cell line.
Cell line resistance Some cell lines may be inherently resistant to HDAC inhibitors. This could be due to various factors, including the expression levels of HDAC1 and HDAC3 or the activity of drug efflux pumps. Consider using a positive control cell line known to be sensitive to this compound.
Incorrect experimental endpoint Confirm that the chosen readout is appropriate for the expected mechanism of action of this compound. For example, when studying frataxin upregulation, measuring both mRNA and protein levels is recommended.

Problem 3: Unexpected or off-target effects are observed.

Potential Cause Troubleshooting Step
High this compound concentration Extremely high concentrations of any compound can lead to non-specific effects. Ensure that the concentrations used are within the recommended range and perform a dose-response curve to identify the optimal therapeutic window.
Cellular stress response Treatment with any foreign compound can induce a stress response in cells. Include appropriate vehicle controls (e.g., DMSO-treated cells) to distinguish the specific effects of this compound from general stress responses.
Modulation of multiple signaling pathways As an epigenetic modulator, this compound can influence various cellular pathways. For example, in addition to upregulating frataxin, it has been shown to downregulate the NF-κB pathway in certain cancer cells.[5] Be aware of the potential for broad effects and use specific pathway inhibitors or readouts to dissect the mechanism of interest.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Cell Lines

Cell LineDisease ModelEndpointEffective Concentration RangeReference
DIPG cell lines (HSJD007, JHH-DIPG1, SF-7761, SU-DIPG13)Diffuse Intrinsic Pontine GliomaSuppression of cell proliferation5-10 µM[5]
Peripheral Blood Mononuclear Cells (PBMCs)Friedreich's AtaxiaUpregulation of frataxin mRNA and protein1-10 µM[2][3]
SK-MEL-5 and SK-MEL-28Malignant MelanomaReduced cell growth and viability10 µM

Table 2: this compound Inhibitory Activity

TargetAssay TypeIC50KiReference
HDAC1Cell-free60 nM32 nM[1]
HDAC3Cell-free50 nM5 nM[1]

Experimental Protocols

Protocol 1: In Vitro this compound Treatment for Gene Expression Analysis

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of working solutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Harvesting and Analysis: After incubation, harvest the cells for downstream analysis. For gene expression analysis, this may involve RNA extraction followed by quantitative real-time PCR (qRT-PCR) or microarray/RNA-seq. For protein analysis, cells can be lysed for Western blotting or other immunoassays.

Protocol 2: Aconitase Activity Assay in Brain Tissue

This protocol is adapted from a study investigating the in vivo effects of this compound.[6]

  • Tissue Homogenization: Homogenize brain tissue samples on ice in a suitable lysis buffer (e.g., CellLytic MT Mammalian Tissue Lysis/Extraction buffer) at a 10% w/v ratio.

  • Centrifugation: Centrifuge the homogenates at 800 x g for 10 minutes at 4°C to pellet cellular debris.

  • Reaction Setup: In a 96-well plate, add 50 µL of the tissue lysate to 200 µL of a substrate mix containing 50 mM Tris/HCl (pH 7.4), 0.4 mM NADP, 5 mM Na citrate, 0.6 mM MgCl2, 0.1% (v/v) Triton X-100, and 1U isocitrate dehydrogenase.

  • Incubation and Measurement: Incubate the plate at 37°C for 15 minutes. Measure the spectrophotometric absorbance at 340 nm every minute for 15 minutes to determine the reaction rate.

  • Normalization: Normalize the aconitase activity to the activity of a housekeeping enzyme, such as citrate synthase, which can be measured using a commercially available kit.

Mandatory Visualizations

RG2833_Frataxin_Upregulation This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation FXN_Gene FXN Gene Histones->FXN_Gene Increased Acetylation (Open Chromatin) Frataxin_mRNA Frataxin mRNA FXN_Gene->Frataxin_mRNA Transcription Frataxin_Protein Frataxin Protein Frataxin_mRNA->Frataxin_Protein Translation Mitochondria Mitochondria Frataxin_Protein->Mitochondria Localization

Caption: this compound inhibits HDAC1/3, leading to increased frataxin expression.

RG2833_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC3 HDAC3 This compound->HDAC3 Inhibition p65 p65 (RelA) HDAC3->p65 Deacetylation NFkB_complex p65/p50-IκBα (Inactive) IKK IKK Complex IkB IκBα IKK->IkB Phosphorylation IkB->NFkB_complex Degradation p65_p50 p65/p50 (Active) NFkB_complex->p65_p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Transcription Transcription p65_p50_nuc->Transcription Target_Genes Pro-survival Genes (e.g., BCL2, BCL-xL, XIAP) Transcription->Target_Genes Downregulation experimental_workflow start Start Experiment seed_cells Seed Cells start->seed_cells prepare_this compound Prepare this compound Working Solutions seed_cells->prepare_this compound treat_cells Treat Cells with this compound and Vehicle Control prepare_this compound->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., qRT-PCR, Western Blot) harvest->analysis data_interp Data Interpretation analysis->data_interp troubleshoot Troubleshoot Variable Results data_interp->troubleshoot troubleshoot->seed_cells Re-evaluate Protocol

References

RG2833 Technical Support Center: Controlling for Toxicity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cellular toxicity of RG2833 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as RGFP109) is a potent and selective, brain-permeable inhibitor of histone deacetylases 1 and 3 (HDAC1 and HDAC3).[1][2] Its primary mechanism of action involves preventing the removal of acetyl groups from histone and non-histone proteins. This leads to chromatin relaxation and the altered expression of various genes, including those involved in cell cycle arrest and apoptosis.[3][4] A key pathway affected by this compound is the downregulation of the NF-κB signaling pathway, which results in the decreased expression of pro-survival genes such as BCL2, BCL-xL, and XIAP.[3][5]

Q2: What are the typical effective concentrations of this compound in cellular assays?

The effective concentration of this compound can vary depending on the cell line and the specific biological question being investigated. However, studies have shown that this compound generally suppresses cell proliferation and induces apoptosis in a concentration range of 5-10 µM in various cancer cell lines, including diffuse intrinsic pontine glioma (DIPG) and malignant melanoma.[3][5][6] For some applications, activity has been observed at concentrations as low as 1 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q3: Is this compound toxic to all cell types?

The cytotoxic effects of this compound are more pronounced in cancer cells, which often exhibit a greater dependence on HDAC activity for survival.[4][6] Some studies have reported that this compound does not significantly affect the viability of normal human fibroblasts or HEK293 cells at concentrations up to 10 µM with an incubation time of 72 hours. However, it is important to note that the toxicity of HDAC inhibitors can be cell-type specific. Therefore, it is crucial to establish a therapeutic window by comparing the effects on your cancer cell line of interest with a relevant non-transformed cell line.

Q4: How should I prepare and store this compound?

This compound is soluble in DMSO.[7] It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C. When preparing working solutions for your cellular experiments, dilute the stock into your culture medium immediately before use. It is critical to ensure that the final DMSO concentration in your assay does not exceed a level that could cause solvent-induced toxicity (typically <0.5%).[8]

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed at Expected Effective Concentrations

If you are observing higher-than-expected toxicity in your cellular assays, consider the following troubleshooting steps:

  • Optimize Concentration and Incubation Time:

    • Perform a detailed dose-response and time-course experiment to identify the optimal concentration and incubation period for your specific cell line. It is possible that your cells are more sensitive to this compound.

    • Consider starting with a lower concentration range and shorter incubation times and gradually increasing them.

  • Assess Solvent Toxicity:

    • Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not causing cytotoxicity. Run a vehicle control with the same concentration of DMSO as your highest this compound concentration.

  • Cell Handling and Culture Conditions:

    • Gentle cell handling is crucial, as harsh techniques can induce stress and increase susceptibility to drug-induced toxicity.[9]

    • Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells may be more sensitive to treatment.

    • Consider the potential impact of serum starvation if it is part of your protocol, as it can initiate autophagy and potentially sensitize cells to HDAC inhibitors.[4]

Issue 2: Inconsistent or Non-reproducible Results

Variability in your results can be addressed by standardizing your experimental procedures:

  • Consistent Cell Seeding:

    • Ensure uniform cell seeding density across all wells of your assay plates to avoid variability due to differences in cell number.

  • Reagent Preparation and Handling:

    • Prepare fresh dilutions of this compound from your stock solution for each experiment.

    • Ensure complete dissolution of the compound in your culture medium. Gentle warming or sonication may be necessary for some formulations.[7]

  • Assay-Specific Controls:

    • Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your data.

Quantitative Data Summary

Cell LineAssayConcentrationIncubation TimeObserved EffectReference
DIPG Cell Lines (HSJD007, JHH-DIPG1, SF-7761, SU-DIPG13) MTS Assay5-10 µMNot SpecifiedSuppression of cell proliferation[5]
DIPG Cell Lines (HSJD007, JHH-DIPG1) Western Blot (cPARP), Immunofluorescence (Cleaved Caspase 3)8-10 µM48 hoursInduction of apoptosis[5]
Malignant Melanoma (SK-MEL-5, SK-MEL-28) AlamarBlue Viability Assay10 µM72 hoursSignificant decrease in cell viability[6]
Normal Human Fibroblasts, HEK293 MTT Assay1-10 µM72 hoursNo significant effect on cell viabilityNot directly cited in provided snippets

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using the MTT Assay

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detecting Apoptosis using Annexin V Staining

This protocol outlines the steps for identifying apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[10] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Visualizations

RG2833_Signaling_Pathway This compound Signaling Pathway Leading to Apoptosis This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 Inhibition Histones Histones HDAC1_3->Histones Deacetylation NFkB NF-κB (p65) HDAC1_3->NFkB Deacetylation ProSurvival Pro-survival Genes (BCL2, BCL-xL, XIAP) NFkB->ProSurvival Transcription Apoptosis Apoptosis ProSurvival->Apoptosis Inhibition Experimental_Workflow Experimental Workflow for Assessing this compound Toxicity cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Target Engagement a1 Seed Cells a2 Treat with this compound (Concentration Gradient) a1->a2 a3 Incubate (e.g., 48h) a2->a3 a4 MTT/MTS Assay a3->a4 a5 Determine IC50 a4->a5 b1 Treat Cells with IC50 Concentration of this compound b2 Incubate (Time Course) b1->b2 b3 Annexin V/PI Staining b2->b3 b4 Flow Cytometry b3->b4 b5 Quantify Apoptosis b4->b5 c1 Treat Cells with this compound c2 Cell Lysis c1->c2 c3 Western Blot c2->c3 c4 Probe for Acetylated Histones, cPARP, Cleaved Caspase-3 c3->c4 Troubleshooting_Logic Troubleshooting Logic for High this compound Toxicity Start High Cell Death Observed Check_Solvent Run Vehicle Control (DMSO only) Start->Check_Solvent Solvent_Toxic Solvent Toxicity Confirmed Check_Solvent->Solvent_Toxic Reduce_Solvent Lower Final DMSO Concentration Solvent_Toxic->Reduce_Solvent Yes Optimize_Dose Perform Dose-Response and Time-Course Solvent_Toxic->Optimize_Dose No Resolved Issue Resolved Reduce_Solvent->Resolved Dose_Too_High Is IC50 Lower than Expected? Optimize_Dose->Dose_Too_High Use_Lower_Dose Use Optimized Lower Concentration/Time Dose_Too_High->Use_Lower_Dose Yes Check_Cells Evaluate Cell Health and Handling Dose_Too_High->Check_Cells No Use_Lower_Dose->Resolved Cells_Sensitive Are Cells Stressed or Over-confluent? Check_Cells->Cells_Sensitive Improve_Culture Improve Cell Culture Techniques Cells_Sensitive->Improve_Culture Yes Cells_Sensitive->Resolved No Improve_Culture->Resolved

References

Validation & Comparative

RG2833 in Focus: A Comparative Analysis of a Selective HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of epigenetic research and drug development, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including neurological disorders and cancers. This guide provides a detailed comparison of RG2833, a selective HDAC1 and HDAC3 inhibitor, with other notable HDAC inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Unveiling this compound: A Potent and Selective HDAC Inhibitor

This compound (also known as RGFP109) is a brain-permeable small molecule that potently and selectively inhibits Class I HDAC enzymes, specifically HDAC1 and HDAC3.[1][2] This selectivity is a key differentiator from many other HDAC inhibitors, which often exhibit a broader, or "pan," inhibitory profile across multiple HDAC classes. The targeted approach of this compound offers the potential for a more favorable therapeutic window and reduced off-target effects.

Comparative Efficacy: this compound vs. Other HDAC Inhibitors

To contextualize the efficacy of this compound, this section presents a comparative summary of its in vitro potency against other well-established HDAC inhibitors. The data, presented in the table below, highlights the half-maximal inhibitory concentrations (IC50) against specific HDAC isoforms and in various cell lines.

InhibitorClassTarget HDACsIC50 (nM) against specific HDACsCell Line Examples & IC50/GI50 (µM)Key Characteristics
This compound Class IHDAC1, HDAC3 HDAC1: 60, HDAC3: 50 [1][2]DIPG cell lines: 5-10[3]Brain-permeable, selective for HDAC1/3.
Vorinostat (SAHA) Pan-HDACClass I, II, IVHDAC1: 10, HDAC3: 20[4][5]4T1: 1.59 - 12.12, 518A2: 0.9[4], SeAx: 0.6, Hut-78: 0.75, HH: 0.9, MyLa: 4.4[6]Orally active, first FDA-approved HDAC inhibitor.
Panobinostat (LBH589) Pan-HDACClass I, II, IVPan-HDAC: 5 (cell-free)[7][8]MOLT-4: ~5, Reh: ~20[7], SCLC cell lines: <0.025[9]Potent pan-inhibitor, induces autophagy and apoptosis.
Belinostat (PXD101) Pan-HDACClass I, IIHeLa cell extracts: 27[10][11]5637: 1.0, T24: 3.5, J82: 6.0, RT4: 10, Prostate cancer lines: 0.5-2.5[12]Hydroxamate-type inhibitor.
Entinostat (MS-275) Class IHDAC1, HDAC2, HDAC3HDAC1: 243, HDAC2: 453, HDAC3: 248[13][14]Wide range of cancer cell lines[15]Orally active, selective for Class I HDACs.

Visualizing the Mechanism: HDAC Inhibition Signaling Pathway

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors like this compound. By blocking HDACs, these inhibitors promote histone acetylation, leading to a more relaxed chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis.

HDAC_Inhibition_Pathway cluster_0 Nucleus cluster_1 Cellular Outcomes DNA DNA Chromatin Chromatin DNA->Chromatin wraps around Histones Histones Histones->Chromatin Gene_Expression Gene_Expression Chromatin->Gene_Expression Leads to HDAC Histone Deacetylases (HDACs) Chromatin->HDAC Deacetylation (Condensed Chromatin) Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Differentiation Gene_Expression->Differentiation HAT Histone Acetyltransferases (HATs) HAT->Chromatin Acetylation (Relaxed Chromatin) This compound This compound / Other HDACi This compound->HDAC Inhibits Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions of HDAC Inhibitor (e.g., this compound) Start->Compound_Prep Cell_Culture Culture and Seed Target Cell Lines Start->Cell_Culture Treatment Treat Cells with a Range of Inhibitor Concentrations Compound_Prep->Treatment Cell_Culture->Treatment Assays Perform Efficacy Assays Treatment->Assays HDAC_Activity In Vitro HDAC Activity Assay Assays->HDAC_Activity Western_Blot Western Blot for Histone Acetylation Assays->Western_Blot Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT) Assays->Viability_Assay Data_Analysis Analyze Data and Determine IC50 Values HDAC_Activity->Data_Analysis Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Validating the Neuroprotective Potential of RG2833: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the neuroprotective effects of RG2833, a brain-penetrant histone deacetylase (HDAC) 1 and 3 inhibitor, in models of Friedreich's Ataxia and Alzheimer's disease. This guide provides a comparative overview of this compound's performance against other neuroprotective agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound's mechanism of action centers on the inhibition of HDAC1 and HDAC3, leading to increased histone acetylation and the subsequent upregulation of genes implicated in neuronal survival and function.[1] This guide delves into the quantitative outcomes of this compound treatment in relevant disease models and juxtaposes them with other therapeutic strategies, including another HDAC inhibitor, an acetylcholinesterase inhibitor, and a mitochondrial antioxidant.

Performance of this compound in a Preclinical Model of Friedreich's Ataxia

In a key in vitro study using peripheral blood mononuclear cells (PBMCs) from Friedreich's Ataxia patients, this compound demonstrated a dose-dependent increase in frataxin (FXN) mRNA levels.[2][3] This is significant as the disease is characterized by reduced levels of frataxin, a mitochondrial protein essential for iron homeostasis.

Table 1: Effect of this compound on Frataxin mRNA Levels in Friedreich's Ataxia Patient-Derived PBMCs

Concentration of this compoundMean Fold Increase in FXN mRNA (relative to vehicle)
1 µM~1.5
2.5 µM~2.0
5 µM~2.5
10 µM~2.8

Data synthesized from Plos One, 2013.[3]

Comparative Efficacy in a Preclinical Model of Alzheimer's Disease

This compound has also been evaluated in the TgF344-AD rat model of Alzheimer's disease, where it showed significant neuroprotective and cognitive-enhancing effects, particularly in female subjects.[4][5] Below is a comparative summary of this compound's effects alongside other neuroprotective agents, RGFP-966 (an HDAC3 inhibitor), Donepezil (an acetylcholinesterase inhibitor), and MitoQ (a mitochondrial antioxidant). It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison.

Table 2: Comparative Neuroprotective Effects in Alzheimer's Disease Models

CompoundModelKey FindingsQuantitative Data Highlights
This compound TgF344-AD Rats (females)Improved spatial memoryStatistically significant improvement in Morris Water Maze performance[4]
Upregulated synaptic plasticity genes-
RGFP-966 3xTg-AD MiceReduced tau phosphorylationDecreased p-tau (Thr181, Ser202, Ser396)[6]
Decreased Aβ1-42 levelsStatistically significant reduction in brain and plasma Aβ1-42[6][7]
Improved spatial and recognition memorySignificant improvement in Y-maze and Novel Object Recognition tests[7]
Donepezil Rat cortical neuronsNeuroprotection against oxygen-glucose deprivationConcentration-dependent decrease in LDH release[8][9]
Rat septal neuronsProtection against Aβ-induced toxicitySignificant reduction in LDH release[9]
MitoQ 3xTg-AD MiceReduced oxidative stress and astrogliosisDecreased lipid peroxidation and caspase-3/7 activity[10]
Reduced Aβ42 immunoreactivity-

Signaling Pathway and Experimental Workflow

The neuroprotective effects of this compound are mediated through the inhibition of HDAC1 and HDAC3, leading to chromatin relaxation and increased transcription of target genes.

RG2833_Signaling_Pathway This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Compaction Gene_Expression Increased Gene Transcription (e.g., Frataxin) Chromatin->Gene_Expression Represses Neuroprotection Neuroprotective Effects Gene_Expression->Neuroprotection

Figure 1: this compound Mechanism of Action.

The validation of this compound's neuroprotective effects involves a systematic workflow from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_assays Neuroprotection Assays PBMCs Patient-derived PBMCs FXN_assay Frataxin mRNA/Protein Measurement PBMCs->FXN_assay iPSCs iPSC-derived Neurons IHC Immunohistochemistry (e.g., Histone Acetylation) iPSCs->IHC FA_model Friedreich's Ataxia Mouse Model (KIKI) FA_model->FXN_assay AD_model Alzheimer's Disease Rat Model (TgF344-AD) Behavioral Cognitive & Behavioral Tests (e.g., Morris Water Maze) AD_model->Behavioral AD_model->IHC

Figure 2: Experimental Workflow for this compound Validation.

Experimental Protocols

Measurement of Frataxin (FXN) mRNA in PBMCs
  • Cell Culture: Isolate PBMCs from whole blood of Friedreich's Ataxia patients and culture in appropriate media.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for 48 hours.[3]

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for FXN and a reference gene (e.g., GAPDH) to determine the relative expression levels of FXN mRNA.[2][3][11]

Morris Water Maze in TgF344-AD Rats
  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[12][13]

  • Acquisition Phase: Rats are trained over several days to find the hidden platform using spatial cues in the room. Each trial starts with placing the rat in the water at a random location. Latency to find the platform is recorded.[12][13][14]

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[15]

Immunohistochemistry for Histone Acetylation
  • Tissue Preparation: Perfuse animals and collect brain tissue. Fix the tissue in 4% paraformaldehyde and prepare sections.[16][17][18]

  • Antigen Retrieval: Perform antigen retrieval on the tissue sections to unmask the epitopes.[18]

  • Blocking: Block non-specific antibody binding sites.[17]

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for acetylated histones (e.g., acetyl-H3).[16]

  • Secondary Antibody Incubation and Detection: Incubate with a fluorescently labeled secondary antibody and visualize using a fluorescence microscope.

  • Quantification: Quantify the fluorescence intensity to determine the level of histone acetylation.[16]

Conclusion

The available preclinical data strongly support the neuroprotective potential of this compound in models of both Friedreich's Ataxia and Alzheimer's disease. Its ability to modulate gene expression through HDAC inhibition presents a promising therapeutic avenue. While direct comparative studies with other neuroprotective agents are needed for a definitive assessment of relative efficacy, the existing evidence positions this compound as a compelling candidate for further investigation in the treatment of neurodegenerative disorders.

References

Navigating the Therapeutic Landscape of Friedreich's Ataxia: A Comparative Analysis of RG2833 and Other Investigational Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for an effective treatment for Friedreich's ataxia (FA) is a complex and rapidly evolving field. This guide provides an objective comparison of RG2833, a histone deacetylase (HDAC) inhibitor, with other prominent therapeutic strategies, supported by available experimental data. Our focus is on the distinct mechanisms of action, clinical trial outcomes, and the experimental protocols used to evaluate these compounds.

Friedreich's ataxia is an autosomal recessive neurodegenerative disease characterized by a deficiency of the mitochondrial protein frataxin (FXN). This deficiency is most commonly caused by a GAA trinucleotide repeat expansion in the first intron of the FXN gene, leading to heterochromatin-mediated gene silencing.[1][2] Therapeutic strategies are diverse, ranging from epigenetic modulation to increase FXN gene expression to protein replacement and mitigation of downstream cellular stress.

Epigenetic Modulation: The Role of HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors represent a promising therapeutic avenue for FA by targeting the root cause of reduced frataoxin expression.[1][3] These compounds aim to reverse the silencing of the FXN gene by promoting a more open chromatin structure, thereby allowing for its transcription.[2]

This compound (RGFP109)

This compound is a brain-penetrant, orally bioavailable small molecule that belongs to the 2-aminobenzamide class of HDAC inhibitors.[4][5] It specifically inhibits class I HDACs, with a particular affinity for HDAC1 and HDAC3.[4]

The mechanism of this compound involves the reversal of the heterochromatic state at the FXN gene locus. By inhibiting HDACs, this compound leads to an increase in histone acetylation, particularly at histone H3 lysine 9 (H3K9ac).[4][6] This epigenetic modification counteracts the repressive effects of the GAA repeat expansion, resulting in increased transcription of FXN mRNA and subsequent elevation of frataxin protein levels.[3][6]

A Phase 1 clinical trial of this compound in adults with FA demonstrated the drug's ability to increase FXN mRNA levels and H3K9 acetylation in peripheral blood mononuclear cells (PBMCs), providing proof-of-concept for its mechanism of action in patients.[6][7]

RG2833_Mechanism cluster_gene FXN Gene cluster_intervention Therapeutic Intervention cluster_outcome Cellular Outcome GAA_Repeat GAA Repeat Expansion Heterochromatin Heterochromatin Formation (Histone Deacetylation) GAA_Repeat->Heterochromatin leads to FXN_Gene FXN Gene Silencing Heterochromatin->FXN_Gene HDAC_Inhibition HDAC Inhibition (HDAC1 & HDAC3) Heterochromatin->HDAC_Inhibition inhibits This compound This compound This compound->HDAC_Inhibition causes Histone_Acetylation Increased Histone Acetylation (H3K9ac) HDAC_Inhibition->Histone_Acetylation results in Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation FXN_Transcription Increased FXN mRNA Transcription Chromatin_Relaxation->FXN_Transcription Frataxin_Protein Increased Frataxin Protein Levels FXN_Transcription->Frataxin_Protein

Other HDAC Inhibitors: Nicotinamide (Vitamin B3)

Nicotinamide, a form of vitamin B3, also functions as an HDAC inhibitor, specifically targeting class III HDACs (sirtuins).[1] High doses of nicotinamide have been shown to increase FXN mRNA and frataxin protein levels in FA patient cells and in a clinical trial.[1][8] While both this compound and nicotinamide aim to increase frataxin expression, they target different classes of HDACs, suggesting potentially distinct mechanisms of action and off-target effects.[1] A key difference is that nicotinamide appears to increase FXN gene expression in cells from both patients and healthy individuals, whereas 2-aminobenzamides like this compound are reported to be active only on pathogenic FXN alleles.[1]

Alternative Therapeutic Strategies

Beyond HDAC inhibition, several other strategies are being pursued to address frataoxin deficiency and its downstream consequences.

Nrf2 Activation: Omaveloxolone (Skyclarys™)

Omaveloxolone is the first and only FDA-approved treatment for Friedreich's ataxia.[9][10][11] It acts as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[12][13] In FA, mitochondrial dysfunction leads to increased oxidative stress, and the Nrf2 pathway, which is a key regulator of the cellular antioxidant response, is impaired.[13] Omaveloxolone works by inhibiting the interaction of Nrf2 with its repressor protein Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[13] This helps to mitigate oxidative stress and inflammation.

Clinical trials have shown that omaveloxolone can slow the progression of the disease as measured by the modified Friedreich's Ataxia Rating Scale (mFARS).[13][14][15] A propensity-matched analysis demonstrated a 55% reduction in mFARS score progression over three years in patients treated with omaveloxolone compared to an untreated natural history cohort.[16]

Protein Replacement Therapy: Nomlabofusp (CTI-1601)

This approach aims to directly supplement the deficient frataxin protein. Nomlabofusp is a recombinant fusion protein that combines human frataxin with a cell-penetrating peptide.[5][17] This design facilitates the delivery of frataxin across cell membranes and into the mitochondria, where it is needed.[5][17]

Early-phase clinical trials have shown that nomlabofusp is generally well-tolerated and can increase frataxin levels in skin and buccal cells.[5] Long-term data from an open-label study suggest consistent directional improvement across key clinical outcomes, including the mFARS.[12]

Therapeutic_Approaches cluster_hdac HDAC Inhibition cluster_nrf2 Nrf2 Activation cluster_protein Protein Replacement Friedreichs_Ataxia Friedreich's Ataxia (Frataxin Deficiency) This compound This compound / Nicotinamide Friedreichs_Ataxia->this compound targets root cause Omaveloxolone Omaveloxolone Friedreichs_Ataxia->Omaveloxolone addresses downstream effects Nomlabofusp Nomlabofusp Friedreichs_Ataxia->Nomlabofusp bypasses genetic defect HDAC_Inhibition_Node Inhibit HDACs This compound->HDAC_Inhibition_Node FXN_Expression Increase FXN Gene Expression HDAC_Inhibition_Node->FXN_Expression Nrf2_Activation_Node Activate Nrf2 Pathway Omaveloxolone->Nrf2_Activation_Node Antioxidant_Response Enhance Antioxidant Response Nrf2_Activation_Node->Antioxidant_Response Frataxin_Delivery Deliver Frataxin Protein Nomlabofusp->Frataxin_Delivery Mitochondrial_Function Restore Mitochondrial Function Frataxin_Delivery->Mitochondrial_Function

Quantitative Data Summary

Direct comparative quantitative data between this compound and other compounds from head-to-head clinical trials is not yet available. The following tables summarize the key characteristics and findings for each compound based on individual studies.

Table 1: Comparison of Therapeutic Compounds for Friedreich's Ataxia

FeatureThis compound (HDAC Inhibitor)Nicotinamide (HDAC Inhibitor)Omaveloxolone (Nrf2 Activator)Nomlabofusp (Protein Replacement)
Mechanism of Action Inhibits Class I HDACs (1 & 3) to increase FXN gene expression[4]Inhibits Class III HDACs (sirtuins) to increase FXN gene expression[1]Activates Nrf2 pathway to enhance antioxidant response[12][13]Delivers functional frataxin protein to mitochondria[5][17]
Route of Administration Oral[5]Oral[8]Oral[9]Subcutaneous injection[5]
Clinical Trial Phase Phase 1 completed[6][7]Phase 2 completed[8]FDA Approved[9][10][11]Phase 2 ongoing[18]
Primary Endpoint Focus FXN mRNA and frataxin protein levels, histone acetylation[6]FXN mRNA and frataxin protein levels[8]Change in modified Friedreich's Ataxia Rating Scale (mFARS)[13][14][15]Frataxin protein levels in tissues, safety, and mFARS[12]

Table 2: Summary of Key Clinical Trial Findings

CompoundKey Findings
This compound Increased FXN mRNA and histone H3K9 acetylation in PBMCs of FA patients in a Phase 1 trial.[6]
Nicotinamide High doses led to a dose-dependent increase in FXN mRNA and frataxin protein in PBMCs.[8]
Omaveloxolone Significantly slowed disease progression as measured by the mFARS score compared to placebo.[13][14][15] A 55% reduction in mFARS progression was observed over 3 years in a propensity-matched analysis.[16]
Nomlabofusp Increased frataxin levels in skin and buccal cells.[5] Long-term open-label data shows consistent directional improvement in mFARS and other clinical outcomes.[12]

Experimental Protocols

Accurate and reproducible measurement of biomarkers is critical for evaluating the efficacy of these therapeutic agents. Below are outlines of key experimental protocols.

Quantification of FXN mRNA

Methodology: Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the amount of a specific RNA molecule, in this case, FXN mRNA, in a sample.

  • RNA Extraction: Total RNA is isolated from patient cells (e.g., PBMCs) using a commercially available kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry.

  • Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This step is necessary because PCR works on DNA, not RNA.

  • Real-Time PCR: The cDNA is then used as a template in a PCR reaction with primers specific for the FXN gene. A fluorescent dye that binds to double-stranded DNA is included in the reaction. As the PCR progresses and more DNA is synthesized, the fluorescence intensity increases. A real-time PCR instrument measures this fluorescence at each cycle.

  • Data Analysis: The cycle at which the fluorescence crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of target mRNA. The FXN mRNA levels are typically normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input and reaction efficiency. The fold change in FXN mRNA expression is often calculated using the ΔΔCt method.[19]

Analysis of Histone Acetylation

Methodology: Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to determine the specific locations within the genome that are associated with a particular protein, such as an acetylated histone.[10]

  • Cross-linking: Cells are treated with a chemical agent, typically formaldehyde, to create covalent cross-links between proteins and DNA that are in close proximity.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments, usually by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., an antibody that recognizes acetylated H3K9) is added to the sheared chromatin. The antibody-protein-DNA complexes are then captured using antibody-binding beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.

  • Reverse Cross-linking: The cross-links are reversed by heating, and the proteins are digested with a protease.

  • DNA Purification: The DNA is purified from the sample.

  • Analysis: The purified DNA can be analyzed by several methods. For targeted analysis of a specific gene region, such as the FXN promoter, quantitative PCR (ChIP-qPCR) is used with primers specific to that region.[4] For genome-wide analysis, the DNA can be sequenced (ChIP-seq).[7]

The results of a ChIP-qPCR experiment are typically expressed as the percentage of input DNA that was immunoprecipitated, providing a measure of the enrichment of the specific histone modification at the target genomic locus.

Conclusion

The therapeutic landscape for Friedreich's ataxia is diverse and dynamic, with multiple promising strategies under investigation. This compound and other HDAC inhibitors offer a targeted approach to reactivate the silenced FXN gene. In parallel, compounds like the FDA-approved omaveloxolone address the critical downstream effects of oxidative stress, while protein replacement therapies such as nomlabofusp aim to directly supplement the deficient frataxin. Each of these approaches has a distinct mechanism of action and has shown promise in preclinical or clinical studies. The continued rigorous evaluation of these and other emerging therapies, supported by robust experimental data and well-defined biomarkers, will be crucial in the journey towards an effective treatment for this debilitating disease.

References

A Comparative Analysis of RG2833 and Pan-HDAC Inhibitors in the Context of Friedreich's Ataxia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective HDAC inhibitor RG2833 and pan-HDAC inhibitors, focusing on their therapeutic potential for Friedreich's Ataxia (FRDA). The analysis is supported by experimental data on their mechanisms of action, efficacy, and selectivity.

Friedreich's ataxia is a neurodegenerative disease caused by reduced levels of the mitochondrial protein frataxin, resulting from the expansion of a GAA triplet repeat in the first intron of the FXN gene. This genetic anomaly leads to heterochromatin formation and transcriptional silencing of the FXN gene.[1][2][3][4] Histone deacetylase (HDAC) inhibitors have emerged as a promising therapeutic strategy to counteract this gene silencing.[5][6] This guide compares the selective inhibitor this compound to broad-spectrum pan-HDAC inhibitors.

Mechanism of Action: A Tale of Two Strategies

HDAC inhibitors function by blocking HDAC enzymes, leading to an increase in histone acetylation.[6][7] This neutralizes the positive charge on histones, relaxing the condensed chromatin structure and allowing for gene transcription.[6] However, the specificity of these inhibitors plays a crucial role in their therapeutic efficacy and potential side effects.

This compound (RGFP109): A member of the 2-aminobenzamide family, this compound is a selective, brain-penetrant inhibitor of class I HDACs, specifically targeting HDAC1 and HDAC3.[8][9][10] In the context of FRDA, this compound has been shown to increase histone H3 and H4 acetylation near the GAA repeat in the FXN gene.[2][3] This targeted action reverses the heterochromatin state, leading to the upregulation of FXN mRNA and a subsequent increase in frataxin protein levels.[1][11][12] Notably, the effects of this compound and similar 2-aminobenzamide inhibitors appear to be specific to the silenced FXN gene in patient cells, with minimal impact on normal alleles.[1]

Pan-HDAC Inhibitors: This class of inhibitors, which includes compounds like Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA), acts on a broad range of HDAC enzymes across different classes (Class I, II, and IV).[13][14] While effective in various therapeutic areas, particularly oncology, their lack of specificity can lead to widespread changes in gene expression and potential off-target effects.[7][15] In the specific case of FRDA, common pan-HDAC inhibitors such as SAHA and TSA have been found to be ineffective at increasing FXN gene expression in patient cells.[2]

Comparative Efficacy in Friedreich's Ataxia Models

Experimental data from cellular and animal models of FRDA consistently demonstrate the superior efficacy of this compound and related compounds over pan-HDAC inhibitors in restoring frataxin levels.

Key Findings:

  • Frataxin Upregulation: this compound dose-dependently increases FXN mRNA and frataxin protein levels in peripheral blood mononuclear cells (PBMCs) from FRDA patients and in iPSC-derived neuronal cells.[8][10][11][12] In contrast, potent pan-HDAC inhibitors like SAHA and TSA do not show this effect in FRDA patient cells.[2]

  • In Vivo Efficacy: In the KIKI mouse model of FRDA, treatment with a compound similar to this compound (compound 106) restored frataxin levels in the nervous system and heart to those of wild-type mice.[1][2][3] A single 150 mg/kg injection of this compound was able to correct frataxin deficiency in the brain and heart of KIKI mice.[9]

  • Phenotypic Improvement: Prolonged treatment with pimelic o-aminobenzamide HDAC inhibitors, the class to which this compound belongs, has been shown to ameliorate the disease phenotype in a Friedreich's ataxia mouse model.[9]

Quantitative Data Summary

ParameterThis compound (RGFP109)Pan-HDAC Inhibitors (e.g., Vorinostat, TSA)
Target(s) HDAC1, HDAC3[8][9][10]Multiple HDACs across Class I, II, and IV[13][14]
IC50 (HDAC1) 60 nM[8][9][10]Varies (Pan-inhibitory)
IC50 (HDAC3) 50 nM[8][9][10]Varies (Pan-inhibitory)
Effect on FXN Expression in FRDA models Significant Upregulation[1][11][12]No significant effect[2]
Brain Penetrance Yes[8][9][10]Varies by compound

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound in FRDA involves the targeted reversal of epigenetic silencing at the FXN locus.

FXN_Gene_Silencing_and_RG2833_Action cluster_FRDA Friedreich's Ataxia Pathophysiology cluster_Therapeutic_Intervention Therapeutic Intervention GAA_Repeat GAA Repeat Expansion in FXN Gene Heterochromatin Heterochromatin Formation GAA_Repeat->Heterochromatin HDACs HDAC Activity (e.g., HDAC1, HDAC3) Heterochromatin->HDACs Deacetylation Histone Deacetylation HDACs->Deacetylation Silencing FXN Gene Silencing Deacetylation->Silencing Frataxin_Deficiency Frataxin Deficiency Silencing->Frataxin_Deficiency This compound This compound HDAC_Inhibition HDAC1/3 Inhibition This compound->HDAC_Inhibition HDAC_Inhibition->HDACs inhibits Acetylation Histone Acetylation HDAC_Inhibition->Acetylation Reactivation FXN Gene Reactivation Acetylation->Reactivation Frataxin_Restoration Frataxin Restoration Reactivation->Frataxin_Restoration

Caption: Mechanism of this compound in restoring frataxin expression.

Beyond its effects on frataxin, this compound has also been investigated for its impact on other signaling pathways. For instance, it has been shown to downregulate the NFĸB pathway in glioblastoma models.[16][17] Pan-HDAC inhibitors, due to their broad activity, can modulate numerous cellular processes, including cell cycle progression, apoptosis, and angiogenesis.[7][18]

The general workflow for evaluating HDAC inhibitors in the context of FRDA is depicted below.

HDACi_Evaluation_Workflow Start Start: Identify Potential HDAC Inhibitors In_Vitro_Screening In Vitro Screening (FRDA Patient Cells) Start->In_Vitro_Screening HDAC_Assay HDAC Enzymatic Assay (Determine IC50) In_Vitro_Screening->HDAC_Assay FXN_Expression_Analysis FXN mRNA Analysis (qRT-PCR) In_Vitro_Screening->FXN_Expression_Analysis Frataxin_Protein_Analysis Frataxin Protein Analysis (Western Blot) In_Vitro_Screening->Frataxin_Protein_Analysis In_Vivo_Testing In Vivo Testing (FRDA Animal Models) FXN_Expression_Analysis->In_Vivo_Testing Phenotypic_Assessment Phenotypic Assessment (e.g., Motor Coordination) In_Vivo_Testing->Phenotypic_Assessment Toxicity_Evaluation Toxicity and Pharmacokinetics In_Vivo_Testing->Toxicity_Evaluation Clinical_Trials Clinical Trials (FRDA Patients) Toxicity_Evaluation->Clinical_Trials

Caption: Experimental workflow for evaluating HDAC inhibitors for FRDA.

Experimental Protocols

1. HDAC Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.

  • Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDACs present in nuclear extracts or purified enzymes. A developer solution containing a protease (e.g., trypsin) then cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC), which can be quantified.[19]

  • Protocol Outline:

    • Prepare nuclear extracts from relevant cells or tissues.

    • In a 96-well plate, add the nuclear extract, assay buffer, and the test compound (e.g., this compound) or a known inhibitor as a positive control (e.g., Trichostatin A).[20]

    • Initiate the reaction by adding the HDAC fluorometric substrate.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).[20]

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate for an additional period (e.g., 30 minutes) at 37°C.[20]

    • Measure fluorescence using a plate reader. The IC50 value is calculated from the dose-response curve.

2. Quantitative Real-Time PCR (qRT-PCR) for FXN mRNA

This method is used to measure the levels of FXN gene expression.

  • Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the FXN gene. A fluorescent dye that binds to double-stranded DNA allows for the quantification of the PCR product in real-time.

  • Protocol Outline:

    • Treat FRDA patient-derived cells (e.g., PBMCs or iPSC-derived neurons) with various concentrations of the HDAC inhibitor or vehicle control.

    • Extract total RNA from the cells.

    • Synthesize cDNA using a reverse transcriptase enzyme.

    • Perform real-time PCR using FXN-specific primers and a suitable fluorescent dye (e.g., SYBR Green).

    • Normalize the FXN expression levels to a housekeeping gene (e.g., GAPDH).

    • Calculate the fold change in FXN mRNA levels relative to the vehicle-treated control.

3. Western Blot for Frataxin Protein

This technique is employed to detect and quantify the amount of frataxin protein.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is incubated with a primary antibody specific to frataxin. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the frataxin protein band.

  • Protocol Outline:

    • Prepare protein lysates from cells treated with the HDAC inhibitor or control.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody against frataxin.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The comparative analysis reveals a clear distinction between the selective inhibitor this compound and pan-HDAC inhibitors in the context of Friedreich's Ataxia. While pan-HDAC inhibitors have broad applications, their lack of specificity renders them ineffective for the targeted reactivation of the FXN gene. In contrast, this compound, with its selectivity for HDAC1 and HDAC3, has demonstrated significant preclinical efficacy in restoring frataxin expression in relevant FRDA models. This targeted approach holds considerable promise for the development of a disease-modifying therapy for Friedreich's Ataxia. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients.[1][12]

References

RG2833: A Comparative Analysis of its Anti-Cancer Efficacy in Melanoma and Diffuse Intrinsic Pontine Glioma

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the selective HDAC1/3 inhibitor, RG2833, reveals its potential as a therapeutic agent against malignant melanoma and the aggressive pediatric brain tumor, Diffuse Intrinsic Pontine Glioma (DIPG). This guide provides a cross-validation of this compound's effects in these distinct cancer types, offering a comparative analysis with other histone deacetylase (HDAC) inhibitors, panobinostat and vorinostat, supported by available experimental data.

This compound, a brain-penetrant small molecule, functions by selectively inhibiting histone deacetylases 1 and 3 (HDAC1 and HDAC3). This inhibition leads to an increase in histone acetylation, altering chromatin structure and gene expression. A key mechanism of its anti-cancer activity involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is crucial for cancer cell survival and proliferation.[1][2] This targeted approach results in decreased cancer cell growth and viability, and the induction of programmed cell death, or apoptosis.

Performance in Malignant Melanoma

In preclinical studies involving malignant melanoma, this compound has demonstrated significant anti-proliferative and cytotoxic effects. Research on the human malignant melanoma cell lines SK-MEL-5 and SK-MEL-28 has shown that increasing concentrations of this compound lead to a decrease in HDAC activity, cell growth rate, and viability.[3]

Table 1: Effect of this compound on Melanoma Cell Lines

Cell LineAssayConcentration RangeObserved Effect
SK-MEL-5Sulforhodamine B (SRB) Proliferation Assay1nM - 10µMDose-dependent decrease in cell proliferation and viability
SK-MEL-28Sulforhodamine B (SRB) Proliferation Assay1nM - 10µMDose-dependent decrease in cell proliferation and viability

A structurally similar HDAC inhibitor, vorinostat, is also utilized in melanoma treatment. While direct comparative studies between this compound and vorinostat are limited, clinical trials with vorinostat in advanced melanoma have shown some early responses and a high proportion of patients with stable disease.[4] However, the study did not meet its primary endpoint of a 20% response rate.[4]

Efficacy in Diffuse Intrinsic Pontine Glioma (DIPG)

DIPG, a universally fatal pediatric brain tumor, presents a significant therapeutic challenge. This compound's ability to cross the blood-brain barrier makes it a promising candidate for treating this aggressive glioma. Studies on various DIPG cell lines, including HSJD007, JHH-DIPG1, SF-7761, and SU-DIPG13, have shown that this compound suppresses cell proliferation in the 5–10µM range.[1] Furthermore, it has been shown to induce apoptosis and slow cell proliferation in these cell lines.[2] In vivo studies using DIPG flank tumor mouse models have also demonstrated that treatment with this compound suppresses tumor growth.[2]

A key alternative for DIPG is the pan-HDAC inhibitor, panobinostat. However, its efficacy is limited by poor blood-brain barrier penetration and toxicity.[1] Clinical trials with panobinostat in children with DIPG have shown that the drug is safe and tolerable only at limited doses, with myelosuppression being the primary toxicity, and no significant clinical efficacy was observed at these doses.[5]

Table 2: Effect of this compound on DIPG Cell Lines

Cell LineAssayConcentrationObserved Effect
HSJD007MTS Assay10µMSignificant suppression of cell proliferation (p=0.0004 vs DMSO)
JHH-DIPG1MTS Assay10µMSignificant suppression of cell proliferation (p=0.001 vs DMSO)
SF-7761MTS Assay10µMSignificant suppression of cell proliferation (p=0.04 vs DMSO)
SU-DIPG13MTS Assay10µMSignificant suppression of cell proliferation (p=0.01 vs DMSO)

Mechanism of Action: Signaling Pathway

The primary mechanism through which this compound exerts its anti-cancer effects is by inhibiting HDAC1 and HDAC3, leading to histone hyperacetylation. This alters gene expression, favoring the transcription of tumor suppressor genes. A significant consequence of this is the downregulation of the pro-survival NF-κB pathway.

RG2833_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nSignals Pro-inflammatory Signals IKK IKK Complex Pro-inflammatory\nSignals->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα-NFκB Inactive Complex NFκB NF-κB (p65/p50) Gene_Expression Changes in Gene Expression NFκB->Gene_Expression Promotes Pro-survival Gene Transcription IκBα-NFκB->NFκB Releases HDAC1_3 HDAC1/3 Histones Histones HDAC1_3->Histones Deacetylates This compound This compound This compound->HDAC1_3 Inhibits Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Acetylated_Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Decreased_Proliferation Decreased Proliferation Gene_Expression->Decreased_Proliferation Experimental_Workflow cluster_melanoma Malignant Melanoma cluster_dipg Diffuse Intrinsic Pontine Glioma (DIPG) cluster_comparison Comparative Analysis Melanoma_Cells SK-MEL-5 & SK-MEL-28 Cells SRB_Assay SRB Proliferation Assay Melanoma_Cells->SRB_Assay Treat with this compound Melanoma_Results Cell Viability & Proliferation Data SRB_Assay->Melanoma_Results Comparison Compare this compound efficacy vs Vorinostat (Melanoma) Panobinostat (DIPG) Melanoma_Results->Comparison DIPG_Cells DIPG Cell Lines (e.g., HSJD007) MTS_Assay MTS Viability Assay DIPG_Cells->MTS_Assay Treat with this compound Western_Blot Western Blot (Apoptosis & Proliferation Markers) DIPG_Cells->Western_Blot Treat with this compound DIPG_Results_Viability Cell Viability Data MTS_Assay->DIPG_Results_Viability DIPG_Results_Protein Protein Expression Data Western_Blot->DIPG_Results_Protein DIPG_Results_Viability->Comparison DIPG_Results_Protein->Comparison

References

A Comparative Guide to Brain-Penetrant HDAC Inhibitors: RG2833 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of central nervous system (CNS) disorders, owing to their ability to modulate gene expression epigenetically. A critical determinant of their efficacy in neurological diseases is the ability to cross the blood-brain barrier (BBB). This guide provides a comparative analysis of RG2833, a selective HDAC1 and HDAC3 inhibitor, with other notable brain-penetrant HDAC inhibitors, Vorinostat and Panobinostat, supported by experimental data.

At a Glance: Comparative Profile

FeatureThis compoundVorinostat (SAHA)Panobinostat (LBH589)
HDAC Selectivity Selective for HDAC1 and HDAC3[1][2][3][4][5]Class I and II HDACs[6]Pan-HDAC inhibitor[7][8][9][10][11]
Brain-to-Plasma Ratio 0.6 - 0.8Not explicitly quantified, but crosses the BBB[12][13]2.22 (at 1h post-IV)[7][14]; AUC Brain/Plasma: 2.63[7][14]
Primary CNS Therapeutic Area (Preclinical) Friedreich's Ataxia[5], Alzheimer's Disease[15][16][17][18], Parkinson's DiseaseFragile X Syndrome[12]Diffuse Intrinsic Pontine Glioma (DIPG)[7][14]

In-Depth Comparison

HDAC Inhibition Profile

The therapeutic efficacy and side-effect profile of an HDAC inhibitor are intrinsically linked to its selectivity for different HDAC isoforms.

  • This compound exhibits a targeted approach, with potent inhibition of HDAC1 and HDAC3 . The IC50 values are reported to be 60 nM for HDAC1 and 50 nM for HDAC3[2][3][5]. This selectivity may offer a more targeted therapeutic effect with a potentially better safety profile compared to broader spectrum inhibitors.

  • Vorinostat (SAHA) is a broader spectrum inhibitor, targeting Class I and Class II HDACs [6]. This includes HDACs 1, 2, 3, and 6. While this broad activity can be beneficial in some contexts, it may also lead to more off-target effects.

  • Panobinostat (LBH589) is a pan-HDAC inhibitor , demonstrating activity against all Class I, II, and IV HDAC enzymes[9]. This broad-spectrum inhibition makes it a potent agent, particularly in oncology, but may also increase the risk of toxicity.

Table 1: HDAC Inhibitory Activity

InhibitorTarget HDACsIC50 Values
This compound HDAC1, HDAC3HDAC1: 60 nM, HDAC3: 50 nM[2][3][5]
Vorinostat Class I & IIVaries by isoform, generally in the nanomolar range[19]
Panobinostat Pan-HDACLow nanomolar range across multiple isoforms[9]
Brain Penetration and Pharmacokinetics

The ability of an HDAC inhibitor to penetrate the CNS is paramount for its use in treating neurological disorders. This is often quantified by the brain-to-plasma concentration ratio.

  • This compound has demonstrated good brain penetration with a reported brain-to-plasma ratio of 0.6-0.8 . This indicates that a significant portion of the drug circulating in the blood can enter the brain.

  • Panobinostat exhibits excellent brain penetration, with a brain-to-plasma ratio of 2.22 at 1-hour post-intravenous administration and a brain-to-plasma area under the curve (AUC) ratio of 2.63[7][14]. This suggests a high accumulation of the drug in the brain tissue relative to the plasma.

Table 2: Brain Penetration Data

InhibitorBrain-to-Plasma RatioAnimal ModelAdministration Route
This compound 0.6 - 0.8Not specified in readily available sourcesNot specified
Vorinostat Crosses BBBMouse[12]Intraperitoneal[12]
Panobinostat 2.22 (at 1h)[7][14], AUC ratio: 2.63[7][14]CD-1 female mice[7][14]Intravenous[7][14]

Signaling Pathways and In Vivo Efficacy

The ultimate measure of a drug's potential is its ability to modulate disease-relevant pathways and demonstrate efficacy in preclinical models.

This compound: Neurodegenerative Disease Models

In a rat model of Alzheimer's disease, this compound treatment was found to significantly improve hippocampal-dependent spatial memory, particularly in females[15][16][17][18]. This was associated with the upregulation of genes involved in synaptic plasticity and memory consolidation[15][16][18]. In models of Friedreich's ataxia, this compound has been shown to increase frataxin protein expression in the brain[2]. It has also shown promise in models of DIPG by downregulating the NFĸB pathway[4].

RG2833_Pathway This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1_3->Histone_Acetylation Increases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Genes (e.g., Arc, c-Fos) Gene_Expression->Synaptic_Plasticity Frataxin Frataxin Upregulation Gene_Expression->Frataxin NFkB NF-κB Pathway Downregulation Gene_Expression->NFkB Therapeutic_Effects Therapeutic Effects: - Improved Memory (AD) - Neuroprotection (FA) - Anti-tumor (DIPG) Synaptic_Plasticity->Therapeutic_Effects Frataxin->Therapeutic_Effects NFkB->Therapeutic_Effects

Caption: this compound signaling pathway in CNS disorders.

Vorinostat: Neurodevelopmental and Oncological Models

Vorinostat has demonstrated efficacy in a mouse model of Fragile X syndrome, where it corrected cognitive and non-cognitive symptoms[12]. In the context of oncology, it has been shown to cross the blood-brain barrier and inhibit the growth of glioma cells in vivo[13].

Panobinostat: Brain Tumors

Panobinostat has shown significant preclinical activity against pediatric brain tumors, particularly Diffuse Intrinsic Pontine Glioma (DIPG)[7][14]. Its high brain penetration allows it to reach effective concentrations in the brain to inhibit tumor growth[7][14].

Experimental Protocols

Determination of Brain-to-Plasma Ratio

A common method to determine the brain-to-plasma ratio involves the following steps:

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Drug Administration: The HDAC inhibitor is administered via a clinically relevant route (e.g., oral gavage, intravenous injection).

  • Sample Collection: At specific time points after administration, animals are euthanized. Blood is collected (e.g., via cardiac puncture) and processed to obtain plasma. The brain is rapidly excised, rinsed, and weighed.

  • Sample Processing: Brain tissue is homogenized in a suitable buffer.

  • Quantification: The concentration of the drug in both plasma and brain homogenate is determined using a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of the drug in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).

Brain_Penetration_Workflow cluster_animal In Vivo cluster_lab Ex Vivo Analysis Drug_Admin Drug Administration (e.g., IV, PO) Time_Points Specific Time Points Drug_Admin->Time_Points Euthanasia Euthanasia Time_Points->Euthanasia Blood_Collection Blood Collection Euthanasia->Blood_Collection Brain_Excision Brain Excision Euthanasia->Brain_Excision Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Brain_Homogenization Brain Homogenization Brain_Excision->Brain_Homogenization LC_MS LC-MS/MS Analysis Plasma_Separation->LC_MS Brain_Homogenization->LC_MS Concentration_Plasma [Drug] in Plasma LC_MS->Concentration_Plasma Concentration_Brain [Drug] in Brain LC_MS->Concentration_Brain Ratio_Calc Brain/Plasma Ratio Calculation Concentration_Plasma->Ratio_Calc Concentration_Brain->Ratio_Calc

Caption: Experimental workflow for determining brain-to-plasma ratio.

In Vivo Histone Acetylation Assay

To confirm target engagement in the brain, the levels of histone acetylation are often measured using Western blotting:

  • Tissue Preparation: Following treatment with the HDAC inhibitor, brain tissue is collected and nuclear proteins, including histones, are extracted.

  • Protein Quantification: The total protein concentration of the nuclear extracts is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., total histone H3 or H4).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used to detect the primary antibodies. The signal is then visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the bands corresponding to the acetylated histones is quantified and normalized to the loading control to determine the relative change in histone acetylation.

Conclusion

This compound presents a compelling profile as a brain-penetrant HDAC inhibitor with a selective mechanism of action targeting HDAC1 and HDAC3. Its demonstrated efficacy in preclinical models of neurodegenerative diseases, coupled with good brain penetration, positions it as a promising candidate for further development. In comparison, while Panobinostat shows superior brain penetration, its pan-HDAC inhibitory activity may be associated with a different safety profile. Vorinostat, with its broader class I and II inhibition, has also shown CNS efficacy, though quantitative brain penetration data is less defined in direct comparisons. The choice of an optimal brain-penetrant HDAC inhibitor will ultimately depend on the specific neuropathological context and the desired therapeutic outcome. Further head-to-head studies are warranted to provide a more definitive comparative assessment of these promising therapeutic agents.

References

Long-Term Efficacy and Safety of RG2833 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term efficacy and safety of RG2833 in various animal models of neurological diseases. This compound, a brain-penetrant histone deacetylase (HDAC) inhibitor with selectivity for HDAC1 and HDAC3, has shown promise in preclinical studies for Friedreich's ataxia, Alzheimer's disease, and certain cancers. This document objectively compares the performance of this compound with other relevant HDAC inhibitors and presents supporting experimental data to inform further research and development.

Mechanism of Action: HDAC Inhibition

This compound exerts its therapeutic effects by inhibiting HDAC1 and HDAC3. These enzymes are responsible for removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these HDACs, this compound promotes histone acetylation, resulting in a more open chromatin structure and the re-expression of silenced genes. In the context of Friedreich's ataxia, this leads to increased expression of the FXN gene and frataxin protein. In neurodegenerative conditions like Alzheimer's disease, it is thought to enhance the expression of genes involved in synaptic plasticity and memory consolidation.

cluster_0 cluster_1 This compound This compound HDAC HDAC1 / HDAC3 This compound->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Gene Target Genes (e.g., FXN, Synaptic Plasticity Genes) Chromatin->Gene Silences OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin IncreasedExpression Increased Gene Expression OpenChromatin->IncreasedExpression

Caption: Simplified signaling pathway of this compound action.

Efficacy in Animal Models of Neurodegenerative Diseases

Friedreich's Ataxia

In animal models of Friedreich's ataxia, this compound has demonstrated the ability to increase frataxin levels, a key therapeutic goal in this disease.

Table 1: Efficacy of this compound in Friedreich's Ataxia Mouse Models

Animal ModelTreatment RegimenKey Efficacy EndpointsResults
KIKI Mouse150 mg/kg s.c. (single injection)Frataxin mRNA levels in brain and heartIncreased to near wild-type levels 24 hours post-injection.
KIKI Mouse150 mg/kg s.c. (single injection)Brain aconitase enzyme activitySignificantly increased.
YG8R FRDA Mouse100 mg/kg s.c. (chronic dosing)Motor coordinationImproved motor coordination.
YG8R FRDA Mouse100 mg/kg s.c. (chronic dosing)Frataxin protein expression in the brainIncreased frataxin protein expression.
Alzheimer's Disease

Long-term studies in a rat model of Alzheimer's disease have shown that this compound can improve cognitive function, particularly in female animals.

Table 2: Efficacy of this compound in an Alzheimer's Disease Rat Model

Animal ModelTreatment RegimenKey Efficacy EndpointsResults
TgF344-AD Rats (females)~30 mg/kg in rodent chow (up to 6 months)Hippocampal-dependent spatial memorySignificantly improved spatial memory.
TgF344-AD Rats (females)~30 mg/kg in rodent chow (up to 6 months)Hippocampal gene expressionUpregulated expression of immediate early genes (Arc, Egr1, c-Fos) and genes involved in synaptic plasticity and memory consolidation.
TgF344-AD Rats (males)~30 mg/kg in rodent chow (up to 6 months)Hippocampal-dependent spatial memory and gene expressionNo significant improvement in spatial memory or changes in gene expression.
TgF344-AD Rats (both sexes)~30 mg/kg in rodent chow (up to 6 months)Amyloid beta accumulation and microgliosisFailed to ameliorate these pathologies.

Comparison with Alternative HDAC Inhibitors

While direct head-to-head studies are limited, data from separate studies on other HDAC inhibitors, such as RGFP966, in Alzheimer's models, and "compound 106" in Friedreich's ataxia models, provide a basis for indirect comparison.

Table 3: Efficacy of Alternative HDAC Inhibitors in Animal Models

CompoundAnimal ModelTreatment RegimenKey Efficacy EndpointsResults
RGFP966 3xTg-AD Mouse3 and 10 mg/kgReversal of pathological tau phosphorylation; decreased Aβ1-42 protein levels in the brain; improved spatial learning and memory.Significant improvements observed.
Compound 106 KIKI MouseNot specifiedFrataxin mRNA and protein levels in the nervous system and heart.Restored to wild-type levels.

Long-Term Safety Profile in Animal Models

Preclinical studies have indicated that this compound is generally well-tolerated with long-term administration in animal models.

Table 4: Long-Term Safety of this compound in Animal Models

Animal ModelTreatment RegimenSafety Observations
TgF344-AD Rats~30 mg/kg in rodent chow (up to 6 months)No obvious toxicity was detected.
Mice100 mg/kg s.c. (chronic dosing)Well tolerated without toxicity.

Experimental Protocols

Assessment of Spatial Memory (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.

  • Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.

  • Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is typically done over several days with multiple trials per day.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

Quantification of Frataxin Protein Levels (Western Blot)
  • Tissue Homogenization: Brain or heart tissue is homogenized in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for frataxin. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. Protein levels are typically normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow and Logical Relationships

The assessment of this compound's long-term efficacy and safety in animal models typically follows a structured workflow.

cluster_0 Preclinical Assessment Workflow cluster_1 Efficacy Endpoints cluster_2 Safety Endpoints Model Animal Model Selection (e.g., TgF344-AD Rat, KIKI Mouse) Treatment Long-Term this compound Administration (e.g., in chow, s.c. injection) Model->Treatment Efficacy Efficacy Assessment Treatment->Efficacy Safety Safety/Toxicity Assessment Treatment->Safety Behavioral Behavioral Tests (e.g., Morris Water Maze) Efficacy->Behavioral Biochemical Biochemical Assays (e.g., Western Blot for Frataxin) Efficacy->Biochemical Gene Gene Expression Analysis (e.g., RNA-seq) Efficacy->Gene Clinical Clinical Observations (e.g., body weight, general health) Safety->Clinical Histopathology Histopathology Safety->Histopathology

Caption: Generalized experimental workflow for this compound assessment.

Head-to-Head Comparison: RG2833 and RGFP-966 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Epigenetic Drug Discovery

In the landscape of epigenetic modulators, the selective inhibition of histone deacetylases (HDACs) has emerged as a promising therapeutic strategy for a multitude of disorders, ranging from neurodegenerative diseases to cancer. Among the numerous small molecules developed, RG2833 (also known as RGFP109) and RGFP-966 have garnered significant attention for their targeted activity against class I HDACs. This guide provides a detailed head-to-head comparison of these two compounds, summarizing their biochemical potency, selectivity, preclinical efficacy, and mechanisms of action, supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies.

Biochemical Potency and Selectivity: A Tale of Two Inhibitors

The in vitro inhibitory activity of this compound and RGFP-966 has been characterized in several studies, revealing distinct selectivity profiles. This compound is consistently reported as a potent inhibitor of both HDAC1 and HDAC3.[1][2][3][4] In contrast, while RGFP-966 was initially described as a highly selective HDAC3 inhibitor,[5][6] subsequent detailed kinetic analyses have revealed a more complex profile, with potent activity also observed against HDAC1 and HDAC2.[7] This discrepancy is crucial for the interpretation of experimental results and the design of future studies.

Table 1: In Vitro Inhibitory Activity of this compound and RGFP-966 against Class I HDACs

CompoundTargetIC50 (nM)Ki (nM)Assay ConditionsReference
This compound HDAC16032Cell-free assay[1][4]
HDAC3505Cell-free assay[1][4]
RGFP-966 HDAC1-57Slow-binding kinetics[7]
HDAC2-31Slow-binding kinetics[7]
HDAC38013Cell-free assay[5][6][7]

Note: IC50 and Ki values are compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Beyond Histone Deacetylation

Both this compound and RGFP-966 exert their biological effects through the inhibition of HDAC enzymes, leading to an increase in histone acetylation and subsequent modulation of gene expression. However, their impact on downstream signaling pathways, particularly the NF-κB pathway, appears to differ.

This compound has been shown to downregulate the NF-κB pathway, contributing to its anti-tumor and neuroprotective effects.[8][9][10] This is achieved, in part, through the increased acetylation of p65, a key component of the NF-κB complex, which can alter its transcriptional activity.[8]

The effect of RGFP-966 on the NF-κB pathway is more nuanced. In some contexts, it attenuates NF-κB p65 transcriptional activity, contributing to its anti-inflammatory properties.[11] However, this is reportedly not through direct changes in p65 acetylation but rather through other mechanisms.[11] In other studies, RGFP-966 has been shown to modulate NF-κB signaling in a manner that can be either pro- or anti-inflammatory depending on the cellular context.

HDAC Inhibition and Downstream Signaling cluster_0 HDAC Inhibitors cluster_1 Primary Targets cluster_2 Cellular Effects This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibits HDAC3 HDAC3 This compound->HDAC3 Inhibits RGFP966 RGFP966 RGFP966->HDAC1 Inhibits RGFP966->HDAC3 Inhibits HDAC2 HDAC2 RGFP966->HDAC2 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1->Histone_Acetylation Regulates HDAC3->Histone_Acetylation Regulates NFkB_Modulation NF-κB Pathway Modulation HDAC3->NFkB_Modulation Regulates HDAC2->Histone_Acetylation Regulates Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Leads to Cellular_Response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) Gene_Expression->Cellular_Response Drives NFkB_Modulation->Cellular_Response Drives

Caption: Simplified signaling pathway of this compound and RGFP-966.

Preclinical Efficacy: A Spectrum of Applications

Both compounds have demonstrated therapeutic potential in a variety of preclinical models.

This compound has shown promise in models of:

  • Friedreich's Ataxia: Corrects frataxin deficiency and improves motor coordination in mouse models.[1][4]

  • Alzheimer's Disease: Improves spatial memory in a rat model, particularly in females.[12][13][14]

  • Diffuse Intrinsic Pontine Glioma (DIPG): Induces cancer cell death and synergizes with conventional therapies.[8][9][10]

RGFP-966 has been investigated in models of:

  • Huntington's Disease: Improves motor deficits and provides neuroprotection in mouse models.[15][16]

  • Traumatic Brain Injury: Attenuates oxidative stress and inflammation.[17][18]

  • Cancer: Inhibits tumor growth and migration in hepatocellular carcinoma and other cancer cell lines.[19]

  • Inflammatory Lung Disease: Demonstrates anti-inflammatory properties in macrophage and lung slice models.[11]

Table 2: Summary of In Vivo Studies

CompoundDisease ModelAnimalDosingKey FindingsReference
This compound Friedreich's AtaxiaKIKI Mouse150 mg/kgCorrected frataxin deficiency[1]
Alzheimer's DiseaseTgF344-AD Rat~30 mg/kg in chowImproved spatial memory in females[14]
DIPGMouse XenograftNot specifiedSuppressed tumor growth[10]
RGFP-966 Huntington's DiseaseN171-82Q Mouse10 and 25 mg/kgImproved motor deficits[15][16]
Traumatic Brain InjuryRat10 mg/kgReduced brain edema and neuronal damage[17]
Surgical Brain InjuryRat10 mg/kgNeuroprotective effect via HDAC3/Nrf2 pathway[18]

Experimental Protocols

A general workflow for evaluating HDAC inhibitors is outlined below. Specific protocols for the assays mentioned in this guide can be found in the cited literature.

General Experimental Workflow for HDAC Inhibitor Evaluation A Biochemical Assays (Potency & Selectivity) B Cell-Based Assays (Cellular Potency & Target Engagement) A->B Lead Compound Selection C In Vivo Efficacy Studies (Disease Models) B->C Candidate Selection D Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis C->D Evaluation of In Vivo Activity D->C Dose Optimization

Caption: A generalized workflow for the evaluation of HDAC inhibitors.

HDAC Inhibition Assay (Biochemical)
  • Principle: Measures the enzymatic activity of purified HDAC isoforms in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Recombinant human HDAC enzyme is incubated with a fluorogenic substrate and the test compound (this compound or RGFP-966) in an appropriate assay buffer.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for Histone Acetylation (Cell-based)
  • Principle: Detects the level of acetylated histones in cells treated with HDAC inhibitors as a measure of target engagement.

  • General Protocol:

    • Cells are treated with the HDAC inhibitor or vehicle control for a specified time.

    • Histones are extracted from the cell nuclei.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., total H3 or GAPDH).

    • The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

    • Band intensities are quantified to determine the relative increase in histone acetylation.

Conclusion and Future Directions

This compound and RGFP-966 are both valuable tool compounds for studying the roles of class I HDACs in health and disease. This compound is a well-characterized HDAC1 and HDAC3 inhibitor with demonstrated efficacy in models of neurodegenerative and oncological disorders. The selectivity profile of RGFP-966 is more complex than initially reported, with potent inhibition of HDACs 1, 2, and 3. This highlights the importance of careful compound characterization and the use of appropriate controls when interpreting experimental data.

For researchers aiming to specifically target HDAC1 and HDAC3, this compound represents a reliable choice. When investigating the role of HDAC3, particularly in inflammatory and neurodegenerative contexts, RGFP-966 remains a widely used tool, though its effects on HDAC1 and HDAC2 should be considered. Future development of more highly selective HDAC3 inhibitors will be crucial for definitively dissecting the specific functions of this enzyme. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their studies in the exciting field of epigenetic drug discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of RG2833: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Disposal and Handling Procedures

As a research chemical, RG2833 should be managed as a potentially hazardous substance. The primary recommendation is to engage a licensed professional waste disposal service for its disposal.

Step-by-Step Disposal Protocol:

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found in the public domain, it is crucial to always locate and consult the manufacturer-provided SDS for any chemical. The SDS contains detailed information on hazards, handling, and emergency procedures.

  • Segregation and Labeling: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and any known hazards.

  • Container Management: Use a suitable, sealed, and non-reactive container for collecting this compound waste. Ensure the container is in good condition and properly closed to prevent leaks or spills.

  • Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contact Professionals: Arrange for the collection and disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[1]

  • Contaminated Materials: Dispose of any materials, such as pipette tips, tubes, or wipes, that have come into contact with this compound as contaminated waste. These should be placed in a designated, labeled container.[1]

Chemical and Physical Properties of this compound

Understanding the properties of this compound is crucial for its safe handling and storage.

PropertyValue
Synonyms RGFP-109, N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide
CAS Number 1215493-56-3[2][3]
Molecular Formula C20H25N3O2[3][4]
Molecular Weight 339.4 g/mol [3]
Appearance Solid powder[5]
Purity >98%[5]
Solubility Soluble in DMSO[5][6][7]

Storage and Stability

Proper storage is vital to maintain the integrity of this compound and ensure laboratory safety.

ConditionDuration
Powder at -20°C Up to 3 years[8]
In solvent at -80°C Up to 1 year[8]
Short-term (days to weeks) at 0-4°C Recommended for stock solutions[5]

The compound is considered stable for shipping at ambient temperatures.[5][6]

Experimental Protocols: General Guidance

While specific experimental protocols involving this compound are diverse, any procedure should incorporate the following safety and handling considerations:

  • Preparation of Stock Solutions: When preparing stock solutions, typically in DMSO, work in a well-ventilated area, preferably a fume hood.

  • Use of PPE: Always wear appropriate personal protective equipment.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for chemical spills.

Disposal Workflow

The logical flow for the proper disposal of this compound follows a clear, safety-oriented path.

RG2833_Disposal_Workflow cluster_preparation Preparation for Disposal cluster_disposal Professional Disposal start Start: this compound Waste Generated consult_sds Consult SDS & Institutional Guidelines start->consult_sds Step 1 segregate Segregate Waste consult_sds->segregate Step 2 label_waste Label Waste Container segregate->label_waste Step 3 store Store in Designated Area label_waste->store Step 4 contact_ehs Contact EHS/Waste Vendor store->contact_ehs Step 5 pickup Schedule & Await Pickup contact_ehs->pickup Step 6 document Complete Documentation pickup->document Step 7 end_disposal End: Waste Disposed document->end_disposal Step 8

This compound Disposal Workflow

By adhering to these general yet crucial safety and disposal protocols, researchers can ensure a safe laboratory environment and responsible chemical waste management.

References

Essential Safety and Operational Guide for Handling RG2833

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for the brain-penetrant histone deacetylase (HDAC) inhibitor, RG2833 (also known as RGFP109). Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.

I. Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment is mandatory for handling the compound based on standard laboratory procedures for chemical reagents.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times when handling this compound in solid or solution form.
Hand Protection Nitrile GlovesDisposable, powder-free nitrile gloves are required. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat must be worn to protect against skin contact and contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
II. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₂₀H₂₅N₃O₂
Molecular Weight 339.4 g/mol
Appearance Crystalline solid
Purity ≥98%
III. Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDuration
Solid (Powder) -20°CUp to 3 years
0-4°CShort term (days to weeks)
In Solvent -80°CUp to 2 years
-20°CUp to 1 year

Note: Shipped under ambient temperature as a non-hazardous chemical, stable for a few weeks during ordinary shipping.

IV. Solubility

This compound is soluble in several common laboratory solvents.

SolventSolubility
DMF 30 mg/mL
DMSO 20 - 68 mg/mL
Ethanol 1.67 mg/mL
DMF:PBS (pH 7.2) (1:6) 0.14 mg/mL

For in vivo studies, various formulations are suggested, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

V. Operational Procedures: Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal start Receive this compound storage Store at appropriate temperature (-20°C or -80°C) start->storage ppe Don appropriate PPE (Lab coat, gloves, eye protection) storage->ppe fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weigh solid this compound fume_hood->weighing dissolving Dissolve in appropriate solvent (e.g., DMSO) weighing->dissolving experiment Perform in vitro or in vivo experiment dissolving->experiment waste_collection Collect all contaminated solid and liquid waste in designated, labeled hazardous waste containers experiment->waste_collection waste_disposal Dispose of hazardous waste according to institutional and local regulations waste_collection->waste_disposal end Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

VI. Mechanism of Action: HDAC Inhibition

This compound is a potent and brain-penetrant inhibitor of histone deacetylases (HDACs), with particular activity against HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones, leading to a more open chromatin structure and the re-expression of certain genes.[1]

This compound This compound HDAC HDAC1 / HDAC3 This compound->HDAC inhibits Deacetylation Deacetylation HDAC->Deacetylation catalyzes Histones Acetylated Histones OpenChromatin Open Chromatin (Gene Expression) Histones->OpenChromatin Deacetylation->Histones Chromatin Condensed Chromatin (Gene Repression) Deacetylation->Chromatin

Caption: this compound inhibits HDAC1/3, preventing histone deacetylation.

VII. Experimental Protocols

While specific experimental protocols will vary depending on the research question, the following provides general guidance based on available literature.

In Vitro Studies
  • Cell Culture: this compound has been used to treat peripheral blood mononuclear cells (PBMCs) from patients with Friedreich's ataxia.[3][4]

  • Concentration: It is highly active in the concentration range of 1 to 10 μM.[5][6]

  • Stock Solutions: Prepare a concentrated stock solution in DMSO. For working solutions, dilute the stock in the appropriate cell culture medium.

In Vivo Studies
  • Animal Models: this compound has been used in mouse models of Friedreich's ataxia.[3][4]

  • Administration: It can be administered via subcutaneous injection or oral gavage.[2][5]

  • Dosage: Doses ranging from 30 mg/kg to 150 mg/kg have been reported in mice.[2][3]

  • Formulation for Injection: A common formulation involves dissolving this compound in a mixture of solvents, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

VIII. Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.

This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's safety protocols and guidelines before beginning any new experimental work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.